molecular formula C5H4BrNO3 B7900559 2-Bromo-5-methyloxazole-4-carboxylic acid

2-Bromo-5-methyloxazole-4-carboxylic acid

Cat. No.: B7900559
M. Wt: 205.99 g/mol
InChI Key: WTOVWHRBODPTLE-UHFFFAOYSA-N
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Description

2-Bromo-5-methyloxazole-4-carboxylic acid (CAS 1511684-79-9) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and materials science research . With a molecular formula of C 5 H 4 BrNO 3 and a molecular weight of 205.99 g/mol, this compound features a carboxylic acid functional group and a bromine atom on an oxazole core, making it a versatile precursor for the synthesis of more complex molecules . The bromine atom enhances its reactivity in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura reactions, enabling the construction of biaryl structures . Simultaneously, the carboxylic acid group allows for further derivatization into amides, esters, and other valuable functional groups, providing researchers with a multifunctional scaffold for library synthesis and lead optimization in drug discovery programs . This product is offered with a purity of 97% and must be stored in a dark place under an inert atmosphere in a freezer at -20°C to ensure its long-term stability . As a safety precaution, researchers should note that this compound may be harmful if swallowed and may cause skin and serious eye irritation . Appropriate personal protective equipment should be worn, and handling should occur in a well-ventilated area . Disclaimer: This product is intended for research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals .

Properties

IUPAC Name

2-bromo-5-methyl-1,3-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO3/c1-2-3(4(8)9)7-5(6)10-2/h1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOVWHRBODPTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Characteristics & Application Guide: 2-Bromo-5-methyloxazole-4-carboxylic acid

[1]

Executive Summary

2-Bromo-5-methyloxazole-4-carboxylic acid is a bifunctional heterocyclic building block. Its utility stems from the orthogonal reactivity of its two primary functional groups: the electrophilic C-2 bromine atom (susceptible to transition-metal catalyzed cross-couplings and nucleophilic aromatic substitution) and the C-4 carboxylic acid (available for amidation or esterification).

Due to the electron-withdrawing nature of the oxazole ring and the bromine substituent, this compound exhibits higher acidity than comparable benzoic acid derivatives. This necessitates specific handling protocols during extraction and purification to prevent yield loss into aqueous basic waste streams. Furthermore, the C-2 bromine bond is sensitive to photolytic cleavage, requiring strict cold-chain and dark storage.

Structural & Molecular Profile[2]

The compound features a 1,3-oxazole core. The numbering convention assigns the oxygen atom as position 1 and the nitrogen as position 3.

ParameterData
Chemical Name 2-Bromo-5-methyloxazole-4-carboxylic acid
CAS Number 1511684-79-9
Molecular Formula C₅H₄BrNO₃
Molecular Weight 205.99 g/mol
SMILES CC1=C(C(=N1)Br)C(=O)O
Physical Form Beige to grayish-white solid
Purity Standard Typically ≥97% (HPLC)

Physicochemical Analysis

Understanding the physicochemical properties is vital for designing effective reaction conditions and workup procedures.

Acid Dissociation Constant (pKa)

The oxazole ring is electron-deficient (π-deficient). The presence of the electronegative bromine at C-2 further pulls electron density from the ring system, stabilizing the carboxylate anion at C-4.

  • Predicted pKa: 3.2 – 3.6

  • Implication: This acid is stronger than benzoic acid (pKa 4.2).

  • Operational Note: During aqueous workups, maintaining a pH < 2 is critical to ensure the compound remains in the organic phase. Using saturated NaHCO₃ (pH ~8.5) will quantitatively extract this compound into the aqueous layer.

Lipophilicity (LogP/LogD)
  • Predicted LogP: ~1.1 – 1.4

  • Solubility Profile:

    • High Solubility: DMSO, DMF, Methanol, THF.

    • Moderate Solubility: Dichloromethane (DCM), Ethyl Acetate.

    • Low Solubility: Water (at pH < 3), Hexanes.

Thermal Stability
  • Melting Point: Typically decomposes upon melting (range often >140°C, highly dependent on purity/solvate form).

  • Decarboxylation Risk: Oxazole-4-carboxylic acids can undergo thermal decarboxylation at elevated temperatures (>100°C), especially under acidic conditions. Reactions requiring heat should be carefully monitored or performed under mild basic conditions if possible.

Reactivity & Synthetic Utility

The scaffold offers two distinct "handles" for diversification. The following diagram illustrates the orthogonal reactivity logic.

ReactivityCore2-Bromo-5-methyloxazole-4-carboxylic acidC2_BrC-2 Bromine(Electrophile)Core->C2_BrC4_COOHC-4 Carboxylic Acid(Nucleophile/Electrophile)Core->C4_COOHSuzukiSuzuki-Miyaura Coupling(Pd cat., Aryl-B(OH)2)C2_Br->SuzukiC-C Bond FormationSnArSnAr Displacement(Amines, Thiols)C2_Br->SnArC-N/C-S Bond FormationAmideAmide Coupling(HATU/EDC, R-NH2)C4_COOH->AmideActivation to COCl/Active EsterCurtiusCurtius Rearrangement(Isocyanate formation)C4_COOH->CurtiusDPPA, Heat

Figure 1: Orthogonal reactivity map showing C-2 and C-4 diversification pathways.

C-2 Bromine Reactivity

The C-2 position in 1,3-oxazoles is activated for nucleophilic attack due to the adjacent nitrogen and oxygen atoms.

  • Suzuki-Miyaura: Couples readily with aryl boronic acids. Note: The carboxylic acid may require protection (as an ester) or the use of 2+ equivalents of base to prevent catalyst poisoning by the free acid.

  • SnAr: The bromine can be displaced by strong nucleophiles (e.g., thiols, secondary amines) under elevated temperatures, though this is less common than Pd-catalyzed methods.

C-4 Carboxylic Acid Reactivity
  • Amide Coupling: Standard coupling reagents (HATU, T3P) work well.

  • Acid Chloride Formation: Treatment with oxalyl chloride/DMF is effective. Caution: Avoid harsh reflux to prevent degradation of the oxazole ring.

Experimental Protocols

Handling & Storage (Critical)
  • Storage: -20°C . The compound is sensitive to moisture and light. Store under an inert atmosphere (Argon/Nitrogen).

  • Stability: Degrades slowly at room temperature, turning from beige to dark brown (indication of bromine liberation or ring opening).

Standardized HPLC Analysis Method

To verify purity and monitor reactions, use the following acidic mobile phase method to ensure the carboxylic acid remains protonated and elutes as a sharp peak.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 100 mm)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic) and 220 nm (amide/carbonyl)
Retention Expect elution early-to-mid gradient due to polarity (LogP ~1.2).
Workup Decision Tree

The following logic ensures maximum recovery during synthesis.

WorkupStartCrude Reaction Mixture(Containing Product)SolventSolvent: DCM or EtOAcStart->SolventWash1Wash 1: Acidic Water (pH 2-3)(Removes polar impurities)Solvent->Wash1CheckCheck Aqueous pHWash1->CheckExtractProduct in Organic LayerCheck->ExtractpH < 3LossProduct Lost to Aqueous(Formed Carboxylate)Check->LosspH > 4DryingDry over Na2SO4Concentrate < 40°CExtract->Drying

Figure 2: Extraction logic based on pKa properties.

Safety Data (GHS Classification)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2][3]

    • H335: May cause respiratory irritation.[1][2]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

  • Sigma-Aldrich. 2-Bromo-5-methyloxazole-4-carboxylic acid Product Sheet. Retrieved from (CAS Search: 1511684-79-9).

  • ChemicalBook. 2-Bromo-5-methyloxazole-4-carboxylic acid Properties and Safety. Retrieved from .

  • National Center for Biotechnology Information. PubChem Compound Summary for similar oxazole derivatives. Retrieved from .

  • Franz, R. G. (2001).[4] Comparisons of pKa and log P values of some carboxylic and phosphonic acids. AAPS PharmSci.[4] (Contextual pKa data for heterocyclic acids).

Technical Guide: Synthesis of 2-Bromo-5-methyloxazole-4-carboxylic Acid

[1]

Executive Summary

This guide details the robust synthetic pathway for 2-Bromo-5-methyloxazole-4-carboxylic acid (CAS: 1511684-79-9), a critical heterocyclic building block for medicinal chemistry.[1] The oxazole core, particularly with a C2-halogen handle, is widely used in the development of kinase inhibitors and anti-infectives due to its ability to undergo palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille) or nucleophilic aromatic substitutions (

1

The recommended pathway utilizes a modified Sandmeyer reaction starting from the commercially available ethyl 2-amino-5-methyloxazole-4-carboxylate.[1] This route is selected for its scalability, regiochemical fidelity, and avoidance of cryogenic lithiation steps which are often problematic on larger scales for ester-containing heterocycles.[1]

Key Chemical Transformations[1][2]
  • Radical Diazotization-Bromination (Sandmeyer-like): Conversion of the C2-amino group to a C2-bromo group using tert-butyl nitrite (tBuONO) and copper(II) bromide (

    
    ).[1]
    
  • Ester Hydrolysis: Saponification of the ethyl ester to the free carboxylic acid using lithium hydroxide (

    
    ).[1]
    

Retrosynthetic Analysis

To design the most efficient forward synthesis, we disconnect the target molecule at the C2-Bromine bond and the C4-Carboxyl bond.[1]

  • Disconnection 1 (Functional Group Interconversion): The C4-carboxylic acid is traced back to an ethyl ester precursor.[1] This protects the acid during the harsh halogenation conditions.

  • Disconnection 2 (C-Heteroatom Formation): The C2-Bromine is installed via a diazonium intermediate derived from a C2-Amine.[1] This exploits the stability of the 2-aminooxazole scaffold.[1]

RetrosynthesisTarget2-Bromo-5-methyloxazole-4-carboxylic acidEsterEthyl 2-bromo-5-methyloxazole-4-carboxylateTarget->Ester Hydrolysis(LiOH)AmineEthyl 2-amino-5-methyloxazole-4-carboxylateEster->Amine Sandmeyer(tBuONO, CuBr2)PrecursorsEthyl 2-chloroacetoacetate+ Urea/CyanamideAmine->Precursors Cyclocondensation

Figure 1: Retrosynthetic logic flow from target acid to commodity precursors.

Detailed Experimental Protocols

Step 1: Sandmeyer Bromination

Objective: Convert ethyl 2-amino-5-methyloxazole-4-carboxylate to ethyl 2-bromo-5-methyloxazole-4-carboxylate.[1]

Rationale: Direct bromination of oxazoles at C2 via lithiation (e.g., LiHMDS/Br2) can be challenging due to the sensitivity of the ester group to nucleophiles and ring-opening side reactions.[1] The Sandmeyer approach, using organic nitrites, generates the diazonium species in situ under non-aqueous conditions, preventing hydrolysis and allowing immediate trapping by the bromide radical/anion.

Reagents:

  • Starting Material: Ethyl 2-amino-5-methyloxazole-4-carboxylate (1.0 equiv)[1]

  • Reagent A: tert-Butyl Nitrite (tBuONO) (1.5 equiv)[1]

  • Reagent B: Copper(II) Bromide (

    
    ) (1.2 equiv)[1]
    
  • Solvent: Anhydrous Acetonitrile (MeCN) [0.2 M concentration][1]

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Catalyst Preparation: Charge the flask with

    
     (1.2 equiv) and anhydrous MeCN. Stir to form a dark suspension/solution.[1]
    
  • Activation: Add tert-butyl nitrite (1.5 equiv) dropwise to the copper suspension at 0°C (ice bath). Stir for 10–15 minutes.

  • Addition: Dissolve the amine (1.0 equiv) in a minimal amount of MeCN and add it dropwise to the reaction mixture over 20 minutes. Note: Gas evolution (

    
    ) will be observed.
    
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. If TLC indicates incomplete conversion, heat to 40–50°C for 1 hour.

  • Workup: Quench the reaction with saturated aqueous

    
     solution (to complex copper salts). Extract with Ethyl Acetate (3x).[1]
    
  • Washing: Wash combined organics with water and brine.[1] Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Critical Process Parameter (CPP): The order of addition is crucial. Generating the nitrosyl-copper complex before adding the amine minimizes side reactions (e.g., radical coupling).[1]

Step 2: Ester Hydrolysis

Objective: Saponify the ethyl ester to yield the final 2-bromo-5-methyloxazole-4-carboxylic acid.

Rationale: Lithium hydroxide is preferred over NaOH for its milder nature and better solubility in THF/Water mixtures, reducing the risk of nucleophilic displacement of the C2-bromine (though C2-Br is relatively stable to hydroxide at moderate temperatures).[1]

Reagents:

  • Substrate: Ethyl 2-bromo-5-methyloxazole-4-carboxylate (1.0 equiv)[1]

  • Base: Lithium Hydroxide Monohydrate (

    
    ) (2.5 equiv)[1]
    
  • Solvent: THF : Water (3:1 ratio)[1]

Protocol:

  • Dissolution: Dissolve the bromo-ester in THF (0.1 M).

  • Saponification: Add a solution of

    
     in water dropwise at 0°C.
    
  • Reaction: Stir at room temperature for 4–6 hours. Monitor by LC-MS (disappearance of ester mass, appearance of acid mass).[1]

  • Workup: Concentrate the mixture to remove THF. Dilute the aqueous residue with water.[1]

  • Acidification: Cool the aqueous layer to 0°C and slowly acidify to pH 2–3 using 1M HCl. Caution: Do not use concentrated acid to avoid debromination or ring decomposition.

  • Isolation: The product typically precipitates as a white/off-white solid.[1] Filter, wash with cold water, and dry under high vacuum.[1] If no precipitate forms, extract with EtOAc, dry, and concentrate.[1]

Reaction Pathway Visualization

SynthesisPathwaycluster_conditionsKey ConditionsStartEthyl 2-amino-5-methyloxazole-4-carboxylateIntermediateDiazoniumIntermediateStart->Intermediatet-BuONOMeCN, 0°CBromoEsterEthyl 2-bromo-5-methyloxazole-4-carboxylateIntermediate->BromoEsterCuBr2-N2 (gas)Final2-Bromo-5-methyloxazole-4-carboxylic acidBromoEster->FinalLiOH, THF/H2Othen HCl (pH 2)DetailsStep 1: Radical SubstitutionStep 2: Saponification

Figure 2: Step-by-step reaction workflow from amine precursor to final acid.

Quality Control & Characterization

To ensure the integrity of the synthesized material, the following analytical criteria must be met:

ParameterSpecificationMethod
Appearance White to off-white solidVisual Inspection
Purity >97%HPLC (C18 column, MeCN/H2O + 0.1% TFA)
Identity (

NMR)

~2.6 ppm (s, 3H,

), Acid proton broad >10 ppm

-DMSO or

Identity (MS) [M+H]+ = 206/208 (1:1 Br isotope pattern)LC-MS (ESI+)
Halogen Content Positive Beilstein test / Mass spec confirmationElemental Analysis / MS

Troubleshooting Note: If the Sandmeyer reaction yields low conversion, ensure the MeCN is strictly anhydrous. Water can quench the diazonium intermediate to the alcohol (2-hydroxy species), which tautomerizes to the oxazolone byproduct.[1]

References

  • Sandmeyer-Type Bromination of Azoles

    • Title: Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts.[1]

    • Source:Journal of Organic Chemistry (via NIH/PubMed).[1]

    • URL:[Link]

  • General Synthesis of 2-Substituted Oxazole-4-carboxylates

    • Title: A Comparative Guide to the Synthetic Routes of 5-Bromooxazole-4-carboxylic Acid (Analogous chemistry).
    • Source: BenchChem Technical Guides.[1]

  • Use of tert-Butyl Nitrite in Organic Synthesis

    • Title:tert-Butyl Nitrite (TBN), a Multitasking Reagent in Organic Synthesis.[1]

    • Source:ResearchGate / ChemistrySelect.[1]

    • URL:[Link]

  • Product Data & Properties

    • Title: 2-Bromo-5-methyloxazole-4-carboxylic acid (CAS 1511684-79-9).[1]

    • Source: Sigma-Aldrich / Merck.[1]

Stability and Storage of 2-Bromo-5-methyloxazole-4-carboxylic acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Abstract

2-Bromo-5-methyloxazole-4-carboxylic acid is a substituted heterocyclic compound with significant potential as a building block in medicinal chemistry and drug development. The utility of such a reagent is fundamentally tied to its chemical integrity. This guide provides a comprehensive overview of the stability profile, optimal storage conditions, and safe handling procedures for 2-Bromo-5-methyloxazole-4-carboxylic acid. We will delve into the intrinsic reactivity of the substituted oxazole core, elucidate potential degradation pathways, and provide a validated experimental workflow for assessing its stability under forced conditions. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the compound's quality, leading to more reliable and reproducible experimental outcomes.

Compound Profile and Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is essential before its inclusion in any experimental workflow. 2-Bromo-5-methyloxazole-4-carboxylic acid is a solid, multi-functionalized heterocyclic molecule.

PropertyValueSource
CAS Number 1511684-79-9[1][2]
Molecular Formula C₅H₄BrNO₃[3]
Molecular Weight 206.00 g/mol [3]
Appearance Solid
Synonyms 2-bromo-5-methyl-1,3-oxazole-4-carboxylic acid
The Chemical Landscape of the Substituted Oxazole Core

The stability of 2-Bromo-5-methyloxazole-4-carboxylic acid is not monolithic; it is a direct consequence of the interplay between the oxazole ring's inherent chemistry and the electronic effects of its substituents.

2.1. Intrinsic Reactivity of the Oxazole Ring

The oxazole ring, while aromatic, possesses a lower degree of aromaticity compared to rings like benzene, attributing to it a greater diene character.[4] This makes it susceptible to certain classes of reactions and degradation. The ring is particularly vulnerable to cleavage under harsh conditions.[5]

  • Acid/Base Instability: The oxazole ring can be decomposed by concentrated acids and is susceptible to cleavage under strongly basic conditions, which can lead to ring-opened intermediates.[5][6]

  • Oxidative Susceptibility: Strong oxidizing agents are known to cleave the oxazole ring.[5]

  • Thermal Stability: While oxazoles as a class are generally thermally stable, the multi-substituted nature and presence of a carboxylic acid group may lead to decomposition at elevated temperatures, potentially before boiling.[4][7]

2.2. Influence of Substituents on Stability

The specific functional groups on 2-Bromo-5-methyloxazole-4-carboxylic acid profoundly influence its reactivity profile. The bromine atom at the C2 position, the carboxylic acid at C4, and the methyl group at C5 each contribute unique electronic effects.

  • C2-Bromo Group: The bromine atom is highly significant. It is an electron-withdrawing group and a good leaving group. This makes the C2 position the most electron-deficient and susceptible to nucleophilic attack, which can often result in ring cleavage rather than simple substitution.[5][8] This inherent reactivity is a key factor in the compound's stability.

  • C4-Carboxylic Acid Group: As a weak acid, this group can deprotonate to form a resonance-stabilized carboxylate anion.[9][10] However, it also provides a potential site for decarboxylation under thermal or metal-catalyzed stress.[11]

  • C5-Methyl Group: The methyl group is electron-donating, which tends to activate the ring towards electrophilic attack.[6][12]

G mol 2-Bromo-5-methyloxazole-4-carboxylic acid C2-Bromo Group (Electron-withdrawing, Good Leaving Group) C4-Carboxylic Acid (Acidic, Decarboxylation site) C5-Methyl Group (Electron-donating) Oxazole Core (Susceptible to Hydrolysis & Oxidation) node_reactivity Increased Reactivity at C2 mol:f1->node_reactivity node_stability Potential Ring Instability mol:f1->node_stability mol:f4->node_stability node_decarb Thermal/Catalytic Instability mol:f2->node_decarb node_electrophilic Activation for Electrophilic Attack mol:f3->node_electrophilic

Caption: Influence of functional groups on molecular stability.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is non-negotiable for preserving the integrity of 2-Bromo-5-methyloxazole-4-carboxylic acid and ensuring user safety.

3.1. Optimal Storage Conditions

Supplier recommendations are based on empirical stability data and are critical for long-term storage.[1]

ParameterRecommendationRationale
Temperature Store in a freezer, under -20°CSlows the rate of potential hydrolytic, oxidative, and thermal degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)Protects against degradation from atmospheric oxygen and moisture.[1][13]
Light Keep in a dark place (e.g., amber vial)Prevents potential photolytic degradation or rearrangement.[1][6]
Container Tightly sealed containerPrevents exposure to moisture and atmospheric contaminants.[13][14][15]
3.2. Safe Handling Procedures

Based on hazard classifications, this compound should be handled with care.[16]

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.[17] Ensure an eyewash station and safety shower are readily accessible.[14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields.[16][18]

  • Dispensing: When weighing the solid, do so carefully to avoid generating dust. Use appropriate tools (e.g., spatulas) and clean them thoroughly after use.

  • Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly and stir to dissolve.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly.[14][18] Decontaminate all work surfaces and equipment.

  • Disposal: Dispose of waste material in a designated, sealed, and clearly labeled hazardous waste container according to local, state, and federal regulations.[18][19]

Potential Degradation Pathways

Understanding the likely modes of degradation is key to troubleshooting anomalous results and designing stable formulations. The primary concerns for this molecule are hydrolysis, oxidation, and photolysis.

G parent 2-Bromo-5-methyloxazole- 4-carboxylic acid hydrolysis Ring-Opened Products (e.g., α-acylamino ketone derivatives) parent->hydrolysis H₂O / H⁺ or OH⁻ oxidation Ring-Cleaved Fragments parent->oxidation [O] / Strong Oxidants photolysis Rearrangement or Oxidized Products parent->photolysis UV Light (hν) decarboxylation 2-Bromo-5-methyloxazole parent->decarboxylation Heat (Δ) / Catalyst G prep Prepare 1 mg/mL Stock Solution stress Prepare Stress Samples (0.1 mg/mL) Acid (HCl) Base (NaOH) Oxidative (H₂O₂) Thermal Photolytic prep->stress incubate Incubate under Stress Conditions (e.g., 60°C or Light Exposure) stress->incubate sample Sample at Time Points (0, 4, 8, 24h) incubate->sample analyze Analyze by HPLC-UV sample->analyze report Calculate % Degradation vs. Control analyze->report

Sources

Unlocking Bioactive Chemical Space: A Technical Guide to 2-Bromo-5-methyloxazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Biological Activity of 2-Bromo-5-methyloxazole-4-carboxylic Acid Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary: The Scaffold as a Linchpin

In the architecture of modern drug discovery, 2-Bromo-5-methyloxazole-4-carboxylic acid (CAS: 1511684-79-9) is not merely a reagent; it is a bifunctional linchpin . Its value lies not in its intrinsic biological activity, but in its ability to access privileged chemical space.

This scaffold offers two orthogonal handles for diversification:

  • C2-Bromine: A highly reactive electrophile for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the introduction of lipophilic aryl or heteroaryl domains essential for target binding.

  • C4-Carboxylic Acid: A versatile handle for amidation or esterification, enabling the modulation of solubility, hydrogen-bonding capability, and pharmacokinetic (PK) properties.

This guide provides a roadmap for transforming this core into potent bioactive agents, focusing on anticancer (tubulin inhibition), metabolic (DGAT-1 inhibition), and antimicrobial applications.

Strategic Synthesis: Accessing the Pharmacophore

To exploit the biological potential of this scaffold, one must first master its diversification. The 2-position governs potency via hydrophobic interactions, while the 4-position dictates physicochemical properties and solvent exposure.

Divergent Synthesis Workflow

The following directed acyclic graph (DAG) illustrates the logical flow from the core building block to three distinct bioactive classes.

SynthesisWorkflow Core 2-Bromo-5-methyloxazole- 4-carboxylic acid Step1 Step 1: C2-Diversification (Suzuki Coupling) Core->Step1 Ar-B(OH)2 Pd(PPh3)4 Intermediate 2-Aryl-5-methyloxazole- 4-carboxylic acid Step1->Intermediate Step2 Step 2: C4-Functionalization (Amidation/Esterification) Intermediate->Step2 HNR1R2 HATU/DIPEA Target1 Tubulin Inhibitors (Anticancer) Step2->Target1 Target2 DGAT-1 Inhibitors (Metabolic) Step2->Target2 Target3 Antimicrobial Agents (S. aureus / E. coli) Step2->Target3

Figure 1: Divergent synthetic pathway transforming the 2-bromo core into three distinct therapeutic classes.

Validated Protocol: C2-Suzuki Coupling

The displacement of the C2-bromine is the critical step. The oxazole ring is electron-deficient, facilitating oxidative addition, but care must be taken to prevent decarboxylation at high temperatures.

Protocol:

  • Reagents: 2-Bromo-5-methyloxazole-4-carboxylic acid (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂·DCM (0.05 eq), K₂CO₃ (2.5 eq).

  • Solvent System: 1,4-Dioxane/Water (4:1 v/v). Note: Water is essential for the boronic acid activation.

  • Procedure:

    • Degas the solvent mixture with nitrogen for 15 minutes.

    • Add reagents to a sealed vial.

    • Heat to 80°C for 4–6 hours. Caution: Do not exceed 100°C to avoid thermal decomposition of the carboxylic acid.

    • Cool, acidify to pH 3 with 1N HCl, and extract with Ethyl Acetate.

  • Validation: Monitor disappearance of starting material (Rf ~0.4 in 5% MeOH/DCM) via TLC.

Biological Applications & Mechanisms

Once the core is functionalized, the resulting derivatives map to specific biological targets.

Anticancer Potential: Tubulin Polymerization Inhibition

Derivatives of 2-aryl-5-methyloxazole-4-carboxylic acid structurally mimic Combretastatin A-4 (CA-4) , a potent vascular disrupting agent.

  • Mechanism: The 2-aryl group (specifically 3,4,5-trimethoxyphenyl) binds to the colchicine site of tubulin, preventing microtubule assembly and inducing G2/M cell cycle arrest.

  • Key Derivative: N-(3-hydroxy-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5-methyloxazole-4-carboxamide.

  • SAR Insight: The C5-methyl group provides steric bulk that restricts rotation, locking the molecule in a bioactive conformation similar to the cis-stilbene of CA-4.

Metabolic Disease: DGAT-1 Inhibition

Diacylglycerol acyltransferase-1 (DGAT-1) is a target for obesity and type 2 diabetes.

  • Mechanism: 2-Phenyl-5-methyloxazole-4-carboxamides inhibit the final step of triglyceride synthesis.

  • SAR Insight: The amide linker at C4 is crucial for hydrogen bonding within the enzyme's active site. Replacing the C5-methyl with a trifluoromethyl (CF₃) group often enhances metabolic stability, but the methyl variant retains significant nanomolar potency (IC₅₀ < 100 nM).

Antimicrobial Activity

Oxazole-4-carboxamides have demonstrated broad-spectrum activity against Gram-positive bacteria (S. aureus) and moderate activity against Gram-negative strains (E. coli).

  • Mechanism: Inhibition of bacterial DNA gyrase B (GyrB), blocking DNA replication.

  • Data Summary:

Derivative ClassR-Group (C2 Position)Target OrganismActivity (MIC)
Aryl-Oxazole 4-FluorophenylS. aureus (MRSA)4–8 µg/mL
Aryl-Oxazole 3,4-DimethoxyphenylE. coli16–32 µg/mL
Heteroaryl Pyridin-3-ylC. albicans (Fungal)>64 µg/mL (Weak)

Experimental Validation Protocols

To ensure scientific integrity, synthesized derivatives must be validated using standardized assays.

In Vitro Antimicrobial Assay (Broth Microdilution)[1]
  • Standard: CLSI M07-A10 guidelines.

  • Inoculum: Prepare bacterial suspension to

    
     CFU/mL.
    
  • Plate Setup: 96-well plates containing serial dilutions of the test compound (0.5 – 128 µg/mL) in DMSO/Mueller-Hinton Broth.

  • Control: Ciprofloxacin (Positive) and DMSO (Negative).

  • Readout: Visual turbidity or OD₆₀₀ measurement after 24h incubation at 37°C.

MTT Cell Viability Assay (Anticancer)[2]
  • Cell Lines: HeLa (Cervical), MCF-7 (Breast), A549 (Lung).

  • Seeding: 5,000 cells/well in 96-well plates; allow attachment for 24h.

  • Treatment: Add compounds (0.01 – 100 µM) for 48h.

  • Development: Add MTT reagent (5 mg/mL), incubate 4h. Solubilize formazan crystals with DMSO.

  • Calculation:

    
    .
    

References

  • Oxazole Synthesis & Coupling: Neha, K., et al. (2021).[1][2] "Synthetic approaches for oxazole derivatives: A review." Synthetic Communications. Link

  • Anticancer Mechanisms: Penthala, N. R., et al. (2017). "Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents." Scientific Reports. Link

  • DGAT-1 Inhibition: Kawano, K., et al. (2011). "Discovery of orally active carboxylic acid derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide as potent diacylglycerol acyltransferase-1 inhibitors." Journal of Medicinal Chemistry. Link

  • Antimicrobial Activity: Desai, N. C., et al. (2016). "Synthesis and antimicrobial screening of some novel 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives." Medicinal Chemistry Research. Link

  • SARS-CoV-2 PLpro Inhibition: Osipiuk, J., et al. (2021).[3] "Structure of papain-like protease from SARS-CoV-2 and its complexes with non-covalent inhibitors." Nature Communications. Link

Sources

Methodological & Application

synthesis of 2-Bromo-5-methyloxazole-4-carboxylic acid from ethyl 2-chloroacetoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 2-Bromo-5-methyloxazole-4-carboxylic acid

Part 1: Executive Summary & Strategic Rationale

The oxazole moiety is a privileged scaffold in medicinal chemistry, appearing frequently in bioactive natural products and synthetic pharmaceuticals due to its ability to engage in hydrogen bonding and pi-stacking interactions. The target molecule, 2-Bromo-5-methyloxazole-4-carboxylic acid , is a high-value intermediate. The C2-bromide serves as a versatile handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille), while the C4-carboxylic acid allows for amide coupling or further elaboration.

Synthetic Strategy: We will utilize a three-stage convergent synthesis. Unlike direct halogenation of an oxazole core (which often lacks regioselectivity), we employ a de novo ring construction followed by a functional group interconversion (FGI).

  • Cyclization: Hantzsch-type condensation of ethyl 2-chloroacetoacetate with urea to establish the 2-aminooxazole core.

  • Sandmeyer Bromination: Non-aqueous radical-nucleophilic substitution to convert the C2-amine to a C2-bromide.

  • Chemo-selective Hydrolysis: Saponification of the ethyl ester under mild conditions to preserve the sensitive C2-bromide.

Part 2: Reaction Scheme & Workflow (Visualization)

The following flowchart outlines the critical path and decision nodes for this synthesis.

G SM Ethyl 2-chloroacetoacetate (Starting Material) Int1 Intermediate 1: Ethyl 2-amino-5-methyloxazole- 4-carboxylate SM->Int1 Cyclization Reagent1 Urea (EtOH, Reflux) Reagent1->Int1 Int2 Intermediate 2: Ethyl 2-bromo-5-methyloxazole- 4-carboxylate Int1->Int2 Sandmeyer Bromination Reagent2 t-BuONO / CuBr2 (MeCN, 0°C to RT) Reagent2->Int2 Product TARGET: 2-Bromo-5-methyloxazole- 4-carboxylic acid Int2->Product Saponification Reagent3 LiOH (THF/H2O, 0°C) Reagent3->Product

Figure 1: Synthetic workflow for the conversion of ethyl 2-chloroacetoacetate to the target acid.

Part 3: Detailed Experimental Protocols

Stage 1: Construction of the Oxazole Core

Objective: Synthesis of Ethyl 2-amino-5-methyloxazole-4-carboxylate. Rationale: Urea acts as a bis-nucleophile. The amide nitrogen attacks the ketone carbonyl, followed by the oxygen attacking the alkyl chloride (or vice-versa depending on conditions), leading to cyclodehydration.

Reagents & Stoichiometry:

Reagent Equiv. Role
Ethyl 2-chloroacetoacetate 1.0 Electrophile
Urea 2.5 Dinucleophile

| Ethanol (Absolute) | Solvent | Reaction Medium |

Protocol:

  • Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve Urea (15.0 g, 250 mmol) in absolute Ethanol (150 mL).

  • Addition: Add Ethyl 2-chloroacetoacetate (16.5 g, 100 mmol) dropwise to the stirring solution at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 16–24 hours. Monitor via TLC (50% EtOAc/Hexanes). The starting material (chloride) should disappear, and a lower Rf spot (amine) should appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove ethanol.

    • Resuspend the residue in water (100 mL) and neutralize carefully with saturated NaHCO₃ solution to pH ~8.

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallize from minimal hot ethanol or purify via flash chromatography (SiO₂, 0-5% MeOH in DCM) to yield the product as a pale yellow solid.

Critical Note: Ensure the ethanol is dry. Water can lead to hydrolysis of the chloro-ester before cyclization.

Stage 2: Non-Aqueous Sandmeyer Bromination

Objective: Conversion to Ethyl 2-bromo-5-methyloxazole-4-carboxylate. Rationale: Standard aqueous Sandmeyer conditions (NaNO₂/HBr) are too harsh for the oxazole ring and can hydrolyze the ester. We utilize the Doyle modification using alkyl nitrites and Copper(II) bromide in anhydrous acetonitrile. This generates the diazonium species in situ which is immediately trapped by the bromide.

Reagents & Stoichiometry:

Reagent Equiv. Role
Ethyl 2-amino-5-methyloxazole-4-carboxylate 1.0 Substrate

| Copper(II) Bromide (


) | 1.2 | Bromine Source/Radical Mediator |
| 

-Butyl Nitrite (

-BuONO) | 1.5 | Diazotization Agent | | Acetonitrile (Anhydrous) | Solvent | Solvent |

Protocol:

  • Setup: Flame-dry a 250 mL RBF and cool under Nitrogen (

    
    ). Add 
    
    
    
    (26.8 g, 120 mmol) and anhydrous Acetonitrile (200 mL).
  • Addition 1: Add

    
    -Butyl Nitrite (15.5 g, 150 mmol) dropwise to the copper suspension. The mixture will turn dark.
    
  • Addition 2: Cool the mixture to 0°C. Add the Stage 1 amine (17.0 g, 100 mmol) portion-wise or as a solution in minimal MeCN over 20 minutes.

    • Caution: Nitrogen gas evolution will occur.[2] Ensure proper venting.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Quench: Pour the reaction mixture into a mixture of 1N HCl (100 mL) and Ethyl Acetate (200 mL). The acid helps break up copper chelates.

  • Workup: Separate layers. Extract aqueous layer with EtOAc (2 x 100 mL). Wash combined organics with water, then brine.[3] Dry over MgSO₄.

  • Purification: Pass through a short plug of silica gel to remove residual copper salts. Concentrate. If necessary, purify via column chromatography (10-20% EtOAc/Hexanes).

Self-Validating Check: The disappearance of the amine NH₂ protons in ¹H NMR (broad singlet around 5-7 ppm) confirms the transformation.

Stage 3: Chemoselective Hydrolysis

Objective: Synthesis of 2-Bromo-5-methyloxazole-4-carboxylic acid. Rationale: The C2-position of oxazoles is susceptible to nucleophilic attack (S_NAr). Using harsh bases (NaOH/Reflux) may displace the bromine with a hydroxyl group. We use Lithium Hydroxide (LiOH) at low temperature to selectively hydrolyze the ester.

Reagents & Stoichiometry:

Reagent Equiv. Role
Ethyl 2-bromo-5-methyloxazole-4-carboxylate 1.0 Substrate
LiOH·H₂O 2.0 Base

| THF / Water (3:1) | Solvent | Solvent System |[4][5]

Protocol:

  • Dissolution: Dissolve the bromo-ester (2.34 g, 10 mmol) in THF (30 mL) and cool to 0°C.

  • Saponification: Add a solution of LiOH·H₂O (0.84 g, 20 mmol) in Water (10 mL) dropwise.

  • Monitoring: Stir at 0°C for 1 hour, then allow to warm to 10°C. Monitor by TLC. Stop immediately upon consumption of starting material to prevent side reactions.

  • Workup:

    • Concentrate THF under reduced pressure (do not heat above 30°C).

    • Dilute the aqueous residue with water (10 mL).[2]

    • Wash with Diethyl Ether (1 x 20 mL) to remove unreacted ester or impurities.

    • Acidification: Cool the aqueous layer to 0°C and acidify carefully with 1M HCl to pH 2–3. The product should precipitate.[3][6]

  • Isolation: Filter the white precipitate, wash with ice-cold water, and dry under high vacuum.

Part 4: Analytical Data Summary

CompoundStateKey ¹H NMR Signals (CDCl₃/DMSO)
Intermediate 1 (Amino-ester)Pale Yellow Solid

1.3 (t, 3H), 2.4 (s, 3H), 4.2 (q, 2H), 6.8 (bs, 2H, NH₂)
Intermediate 2 (Bromo-ester)Off-white Solid

1.35 (t, 3H), 2.6 (s, 3H), 4.35 (q, 2H). No NH₂ signal.
Target Product (Bromo-acid)White Solid

2.58 (s, 3H), 13.1 (bs, 1H, COOH).

References

  • Sandmeyer-Type Bromination of Heterocycles

    • Doyle, M. P., et al. "Alkyl Nitrite-Metal Halide Deamination Reactions." Journal of Organic Chemistry, 1977, 42(14), 2426–2430.
    • Protocol Validation:

  • Synthesis of 2-Aminooxazoles (Hantzsch Condensation)

    • Fan, W., et al. "Synthesis of 2-amino-4-substituted oxazoles." Organic Letters, 2014.[7]

    • General Mechanism:

  • Hydrolysis of Sensitive Esters

    • Koshikari, Y., et al. "Selective Hydrolysis of Esters."[8] Organic Letters, 2012, 14, 3194.[8]

    • Methodology:

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-5-methyloxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Oxazole Scaffolds

The oxazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of natural products and pharmacologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. The targeted functionalization of the oxazole ring is therefore of paramount importance for the generation of novel molecular entities. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the oxazole core.[1]

This guide provides a detailed exploration of the Suzuki-Miyaura coupling reaction specifically applied to 2-Bromo-5-methyloxazole-4-carboxylic acid. This substrate presents a unique set of challenges and opportunities due to the presence of both a reactive bromine atom at the C2 position and a carboxylic acid group at the C4 position. The electron-withdrawing nature of the carboxylic acid can influence the reactivity of the C-Br bond, while the acidic proton necessitates careful consideration of the reaction conditions, particularly the choice of base.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[2] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex R-Pd(II)L_n(Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r_pd_r R-Pd(II)L_n(R') transmetalation->r_pd_r reductive_elimination Reductive Elimination r_pd_r->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product R-R' reductive_elimination->product boronic_acid R'-B(OH)₂ boronate [R'-B(OH)₃]⁻ boronic_acid->boronate + Base base Base (e.g., K₂CO₃) boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-bromo-oxazole, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Experimental Design and Considerations

The presence of the carboxylic acid group on the oxazole ring requires special attention. The acidic proton can react with the base, potentially leading to the formation of a carboxylate salt. This can affect the solubility of the substrate and in some cases, the carboxylate can coordinate to the palladium center, potentially inhibiting the catalyst.[4] To address this, two primary strategies can be employed:

  • Strategy A: In-situ Salt Formation with Excess Base: Utilizing a sufficient excess of a suitable base to both facilitate the transmetalation and neutralize the carboxylic acid.

  • Strategy B: Protection of the Carboxylic Acid: Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) prior to the coupling reaction. The ester can then be hydrolyzed post-coupling to regenerate the carboxylic acid.[5]

Key Reaction Parameters
ParameterRecommended ChoiceRationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)These catalysts are known to be effective for the coupling of heteroaryl halides.[6]
Ligand PPh₃, dppfTriphenylphosphine is a standard, effective ligand. Dppf can be beneficial for challenging couplings.
Base K₂CO₃, Cs₂CO₃, K₃PO₄An inorganic base is crucial for the transmetalation step. The choice of base can significantly impact the reaction outcome.[3]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.
Boronic Acid Aryl or Heteroaryl Boronic AcidThe choice of boronic acid will determine the substituent introduced at the C2 position of the oxazole.

Protocols

Protocol 1: Suzuki-Miyaura Coupling with In-situ Salt Formation

This protocol is designed for the direct coupling of 2-Bromo-5-methyloxazole-4-carboxylic acid.

Protocol_1_Workflow start Reactant Preparation reaction_setup Reaction Setup (Inert Atmosphere) start->reaction_setup heating Heating and Stirring reaction_setup->heating workup Aqueous Workup heating->workup purification Purification (e.g., Chromatography) workup->purification end Product Characterization purification->end

Caption: Experimental workflow for Protocol 1.

Materials:

  • 2-Bromo-5-methyloxazole-4-carboxylic acid

  • Aryl or Heteroaryl boronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₂CO₃ (3.0 equivalents)

  • 1,4-Dioxane

  • Deionized Water

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add 2-Bromo-5-methyloxazole-4-carboxylic acid (1.0 eq), the aryl/heteroaryl boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water for a 1 mmol scale reaction).

  • Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.

  • Attach a condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling via Ester Protection

This protocol involves the initial protection of the carboxylic acid as a methyl ester.

Part A: Esterification

  • Suspend 2-Bromo-5-methyloxazole-4-carboxylic acid in methanol.

  • Cool the suspension to 0 °C and slowly add thionyl chloride (SOCl₂).

  • Allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitor by TLC).

  • Cool the reaction and remove the solvent under reduced pressure.

  • Purify the resulting methyl ester.

Part B: Suzuki-Miyaura Coupling

Follow the procedure in Protocol 1, using the methyl ester of 2-Bromo-5-methyloxazole-4-carboxylic acid as the starting material and 2.0 equivalents of K₂CO₃.

Part C: Saponification (Ester Hydrolysis)

  • Dissolve the purified coupled product in a mixture of THF and water.

  • Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).

  • Acidify the reaction mixture with dilute HCl to protonate the carboxylate.

  • Extract the product with an organic solvent, dry, and concentrate to yield the final carboxylic acid product.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystEnsure proper degassing to prevent catalyst oxidation. Use a fresh batch of catalyst.
Insufficiently active baseTry a stronger base like Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and dry.
Decomposition of starting material Reaction temperature too highLower the reaction temperature and extend the reaction time.
Formation of homocoupled byproducts Presence of oxygenThoroughly degas the solvent and maintain a positive pressure of inert gas.
Difficulty in purification Co-elution of product and byproductsOptimize the mobile phase for column chromatography. Consider reverse-phase chromatography if necessary.

Safety Precautions

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable. Avoid open flames and use appropriate personal protective equipment (gloves, safety glasses).

  • Bases such as K₂CO₃ and Cs₂CO₃ are irritants. Avoid inhalation of dust and skin contact.

  • Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care in a fume hood.

References

  • Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2006). Suzuki coupling of oxazoles. Organic Letters, 8(12), 2495–2498.
  • Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press.
  • Ignited Minds Journals. (n.d.).
  • Bentivoglio, G., & Carenzi, C. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 18(5), 5863–5899.
  • Reddit. (2021). Do carboxylic acids interfere with Suzukis? r/OrganicChemistry.
  • Reddit. (2024). Carboxylic acid and Cross Coupling reactions. r/OrganicChemistry.
  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844–14845.
  • Chemservice. (n.d.). Protecting Groups.
  • YouTube. (2020). Protecting Groups for Carboxylic acid.
  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
  • Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis.
  • Slideshare. (n.d.). Protection and deprotection of carboxylic acid.
  • Fairlamb, I. J. S., & Kapdi, A. R. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6336–6352.
  • MDPI. (2017).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
  • YouTube. (2020). Suzuki cross-coupling reaction.
  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
  • The Journal of Organic Chemistry. (2013). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles.
  • PubMed. (2019). Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • PubMed Central. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids.
  • PubMed. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids.
  • ResearchGate. (2019). Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids.

Sources

using 2-Bromo-5-methyloxazole-4-carboxylic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to 2-Bromo-5-methyloxazole-4-carboxylic acid in Synthetic Chemistry

Introduction: A Privileged Scaffold for Modern Drug Discovery

2-Bromo-5-methyloxazole-4-carboxylic acid (CAS No: 1511684-79-9) is a highly functionalized heterocyclic building block of significant interest to medicinal and synthetic chemists.[1][2] Its structure incorporates three key features that enable a diverse range of synthetic transformations:

  • The Oxazole Core: The five-membered aromatic oxazole ring is a recognized "privileged scaffold" in medicinal chemistry. Its presence in numerous natural products and FDA-approved drugs is a testament to its favorable physicochemical properties and ability to engage in meaningful interactions with biological targets.[3][4]

  • The C2-Bromine Atom: This halogen serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. It allows for the facile introduction of aryl, heteroaryl, vinyl, or alkynyl substituents, enabling rapid library synthesis and structure-activity relationship (SAR) studies.[5]

  • The C4-Carboxylic Acid: This functional group is a cornerstone of organic synthesis, providing a direct route to amides, esters, and other derivatives. Amide bond formation is arguably the most common reaction in drug discovery, highlighting the utility of this moiety for introducing diversity and modulating pharmacokinetic properties.[6]

This guide provides an in-depth exploration of how to leverage the unique reactivity of 2-Bromo-5-methyloxazole-4-carboxylic acid, complete with detailed protocols and the scientific rationale behind the experimental choices.

Diagram: Key Reactivity Sites

Caption: Key reactive sites on 2-Bromo-5-methyloxazole-4-carboxylic acid.

Part 1: Palladium-Catalyzed Cross-Coupling at the C2-Position

The C2-bromo substituent is primed for a variety of palladium-catalyzed reactions, which are foundational for constructing carbon-carbon and carbon-nitrogen bonds.[7]

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl Derivatives

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with a boronic acid or ester.[8][9] This reaction is particularly valuable for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.[10][11]

Scientific Rationale

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronate species (activated by a base), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. The choice of base is critical; it activates the boronic acid to form a more nucleophilic "ate" complex, facilitating transmetalation.[8]

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Figure 2. Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_Complex R-Pd(II)Ln-X OxAdd->PdII_Complex Transmetal Transmetalation (R'-B(OR)2 + Base) PdII_Complex->Transmetal PdII_Coupling R-Pd(II)Ln-R' Transmetal->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (R-R') RedElim->Product

Caption: The key steps of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki Coupling with Phenylboronic Acid

Objective: To synthesize 2-phenyl-5-methyloxazole-4-carboxylic acid.

Materials & Reagents:

Reagent CAS Number Role
2-Bromo-5-methyloxazole-4-carboxylic acid 1511684-79-9 Starting Material
Phenylboronic acid 98-80-6 Coupling Partner
Tetrakis(triphenylphosphine)palladium(0) 14221-01-3 Catalyst
Potassium Carbonate (K₂CO₃) 584-08-7 Base
1,4-Dioxane 123-91-1 Solvent

| Deionized Water | 7732-18-5 | Co-solvent |

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Bromo-5-methyloxazole-4-carboxylic acid (1.0 mmol, 206 mg).

  • Add phenylboronic acid (1.2 mmol, 146 mg) and potassium carbonate (3.0 mmol, 414 mg).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

  • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Equip the flask with a reflux condenser and heat the mixture to 90 °C with vigorous stirring for 12 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Transfer to a separatory funnel. Acidify the aqueous layer to pH ~2-3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Sonogashira Coupling: Synthesis of 2-Alkynyl Derivatives

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a vinyl/aryl halide and a terminal alkyne.[12][13] This reaction is exceptionally useful for creating conjugated enyne and arylethyne systems, which are precursors to many complex molecules and materials. The classic protocol uses both palladium and copper(I) as co-catalysts.[14]

Protocol 2: Sonogashira Coupling with Phenylacetylene

Objective: To synthesize 5-methyl-2-(phenylethynyl)oxazole-4-carboxylic acid.

Materials & Reagents:

Reagent CAS Number Role
2-Bromo-5-methyloxazole-4-carboxylic acid 1511684-79-9 Starting Material
Phenylacetylene 536-74-3 Coupling Partner
Bis(triphenylphosphine)palladium(II) dichloride 13965-03-2 Catalyst
Copper(I) Iodide (CuI) 7681-65-4 Co-catalyst
Triethylamine (TEA) 121-44-8 Base/Solvent

| Tetrahydrofuran (THF) | 109-99-9 | Solvent |

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 2-Bromo-5-methyloxazole-4-carboxylic acid (1.0 mmol, 206 mg).

  • Add Bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg) and Copper(I) Iodide (0.04 mmol, 7.6 mg).

  • Dissolve the solids in a mixture of THF (5 mL) and Triethylamine (5 mL).

  • Add phenylacetylene (1.1 mmol, 121 µL) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (30 mL) and water (30 mL).

  • Acidify the aqueous layer to pH ~2-3 with 1M HCl and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude solid by recrystallization or flash chromatography.

Additional C2-Position Transformations

The versatility of the C2-bromo group extends to other important transformations:

ReactionCoupling PartnerProduct TypeRationale & Key Considerations
Heck Coupling Alkene (e.g., Styrene)2-Vinyl OxazoleForms a C-C bond with an alkene, creating a substituted olefin. Requires a Pd catalyst and a base. Stereoselectivity is a key feature.[15][16][17]
Buchwald-Hartwig Amination Amine (e.g., Aniline)2-Amino OxazoleForms a C-N bond, crucial for synthesizing aryl amines. Requires a specialized palladium/ligand system and a strong base.[18][19][20][21]

Part 2: Transformations of the C4-Carboxylic Acid

The carboxylic acid moiety is a gateway to a vast array of derivatives, most notably amides and esters. These reactions are fundamental in drug development for fine-tuning solubility, metabolic stability, and target binding.

Amide Bond Formation: The Cornerstone of Medicinal Chemistry

Amide coupling is a dehydration reaction between a carboxylic acid and an amine.[6] Due to the low electrophilicity of the carboxylic acid carbon, an activating agent is required. A common and effective method involves converting the carboxylic acid to a highly reactive acyl chloride intermediate.[22]

Diagram: Amide Formation via Acyl Chloride

Amide_Formation Figure 3. Two-Step Amide Coupling Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Nucleophilic Acyl Substitution Start Carboxylic Acid (R-COOH) Reagent1 SOCl₂ or (COCl)₂ Start->Reagent1 Intermediate Acyl Chloride (R-COCl) Reagent1->Intermediate Amine Amine (R'-NH₂) Intermediate->Amine Reaction with Amine Product Amide (R-CONH-R') Amine->Product

Caption: Workflow for synthesizing amides from carboxylic acids.

Protocol 3: Amide Coupling with Benzylamine

Objective: To synthesize N-benzyl-2-bromo-5-methyloxazole-4-carboxamide.

Materials & Reagents:

Reagent CAS Number Role
2-Bromo-5-methyloxazole-4-carboxylic acid 1511684-79-9 Starting Material
Thionyl Chloride (SOCl₂) 7719-09-7 Activating Agent
Benzylamine 100-46-9 Nucleophile
Dichloromethane (DCM) 75-09-2 Solvent

| Triethylamine (TEA) | 121-44-8 | Base |

Procedure:

  • Acyl Chloride Formation:

    • To a flame-dried flask under N₂, suspend 2-Bromo-5-methyloxazole-4-carboxylic acid (1.0 mmol, 206 mg) in anhydrous DCM (10 mL).

    • Add a catalytic amount of DMF (1 drop).

    • Add thionyl chloride (1.5 mmol, 110 µL) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 2 hours. The reaction becomes a clear solution.

    • Remove the solvent and excess SOCl₂ under reduced pressure to yield the crude acyl chloride, which is used immediately.

  • Amide Formation:

    • Dissolve the crude acyl chloride in anhydrous DCM (10 mL) and cool to 0 °C.

    • In a separate flask, dissolve benzylamine (1.1 mmol, 120 µL) and triethylamine (1.5 mmol, 209 µL) in anhydrous DCM (5 mL).

    • Add the amine solution dropwise to the acyl chloride solution at 0 °C.

    • Stir the reaction at room temperature for 3 hours.

  • Work-up:

    • Wash the reaction mixture with 1M HCl (15 mL), saturated sodium bicarbonate (NaHCO₃) solution (15 mL), and brine (15 mL).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Fischer Esterification

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[23] The reaction is an equilibrium process; therefore, it is typically performed using the alcohol as the solvent to drive the reaction toward the product side, in accordance with Le Châtelier's principle.[24]

Protocol 4: Methyl Ester Synthesis

Objective: To synthesize methyl 2-bromo-5-methyloxazole-4-carboxylate.

Materials & Reagents:

Reagent CAS Number Role
2-Bromo-5-methyloxazole-4-carboxylic acid 1511684-79-9 Starting Material
Methanol (MeOH) 67-56-1 Reagent/Solvent
Sulfuric Acid (H₂SO₄), concentrated 7664-93-9 Catalyst

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | Quenching Agent |

Procedure:

  • Dissolve 2-Bromo-5-methyloxazole-4-carboxylic acid (1.0 mmol, 206 mg) in methanol (15 mL) in a round-bottom flask.

  • Cool the solution in an ice bath and slowly add concentrated sulfuric acid (0.2 mL).

  • Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 6 hours.

  • Work-up:

    • Cool the reaction to room temperature and remove the excess methanol under reduced pressure.

    • Dilute the residue with ethyl acetate (30 mL) and carefully add saturated NaHCO₃ solution until effervescence ceases.

    • Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude ester can be purified by flash column chromatography if necessary.

Conclusion

2-Bromo-5-methyloxazole-4-carboxylic acid stands out as a powerful and versatile building block for modern organic synthesis. Its dual reactivity allows for the sequential or orthogonal functionalization at two distinct positions, providing a streamlined pathway to complex molecular architectures. The protocols outlined in this guide serve as a robust starting point for researchers aiming to incorporate this valuable scaffold into their synthetic programs, enabling the efficient exploration of chemical space in the pursuit of new therapeutic agents and functional materials.

References
  • Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. MDPI. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Bromooxazoles–the target compounds of this study. ResearchGate. [Link]

  • Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. ScienceDirect. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • 5-Methylisoxazole-4-carboxylic Acid Manufacturer India. V & V Pharma Industries. [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Beilstein Journals. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journals. [Link]

  • Heck reaction. Wikipedia. [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. National Center for Biotechnology Information. [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Semantic Scholar. [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Lab5 procedure esterification. University of Colorado Boulder. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki coupling of oxazoles. The University of Manchester Research Explorer. [Link]

  • 5-Methylisoxazole-4-carboxylic acid. ResearchGate. [Link]

  • Amide alpha-C-H Oxidative Coupling Reactions Enabled by Base-Promoted Halogen Transfer. ChemRxiv. [Link]

  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. National Center for Biotechnology Information. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • Oxazoline scaffold in synthesis of benzosiloxaboroles and related ring-expanded heterocycles: diverse reactivity, structural peculiarities and antimicrobial activity. National Center for Biotechnology Information. [Link]

  • Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. National Center for Biotechnology Information. [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. [Link]

  • A modified method for esterification of some polyhydroxy aromatic acids. Indian Academy of Sciences. [Link]

  • Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Royal Society of Chemistry. [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. [Link]

  • Reductive amide coupling of nitroarenes and carboxylic acids. University of Johannesburg. [Link]

  • 5-Methylisoxazole-4-carboxylic acid | Intermediate of Teriflunomide. Molkem. [Link]

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Application Note: Functionalization of 2-Bromo-5-methyloxazole-4-carboxylic acid with Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The scaffold 2-Bromo-5-methyloxazole-4-carboxylic acid presents a classic chemo-selectivity challenge in heterocyclic chemistry. It contains two distinct electrophilic sites susceptible to reaction with amines:

  • C4-Carboxylic Acid: Susceptible to condensation (amide coupling).[1]

  • C2-Bromide: Susceptible to Nucleophilic Aromatic Substitution (SNAr) or Transition Metal-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig).

Key Strategic Insight: The order of operations is critical.

  • Direct SNAr on the free acid is generally poor. The formation of the carboxylate salt (

    
    ) upon addition of an amine creates an electron-rich species that deactivates the oxazole ring towards nucleophilic attack at the C2 position.
    
  • Amide Coupling First: Converting the C4-acid to an amide (or ester) maintains or enhances the electron-withdrawing character of the substituent, thereby activating the C2-position for subsequent displacement by a second equivalent of amine.

This guide details the protocols for Path A (Amide Coupling) and Path B (Sequential C2-Functionalization) .

Reaction Landscape & Decision Tree

The following diagram illustrates the divergent pathways based on the desired final compound.

ReactionLandscape Start 2-Bromo-5-methyloxazole- 4-carboxylic acid Salt Ammonium Carboxylate Salt (Deactivated Ring) Start->Salt Direct Mixing Amide 2-Bromo-Oxazole-4-Carboxamide (Activated Ring) Start->Amide Coupling Agent (HATU/DIPEA) Amine Amine (R-NH2) Salt->Start Acidification Final_Amide Target: Amide (Br retained) Amide->Final_Amide Isolation Final_Diamine Target: 2-Amino-Oxazole-4-Carboxamide Amide->Final_Diamine S_NAr (Heat/Base) or Buchwald

Figure 1: Chemo-selective pathways. Direct mixing leads to salt formation, stalling C2 reactivity. Coupling first activates the ring for subsequent functionalization.

Protocol A: Amide Coupling (C4-Functionalization)

Objective: Selective formation of the amide bond while retaining the C2-Bromine atom for future diversity.

Mechanism & Rationale

Standard carbodiimide or uronium/phosphonium coupling reagents (HATU, EDC) are preferred. The reaction proceeds via an activated ester intermediate. Crucial: Avoid excessive heat or strong nucleophilic bases that might trigger premature displacement of the bromine.

Materials
  • Substrate: 2-Bromo-5-methyloxazole-4-carboxylic acid (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1 equiv)

  • Coupling Reagent: HATU (1.2 equiv) [Preferred for speed and yield]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous) or DCM/DMF mixture.

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-5-methyloxazole-4-carboxylic acid (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv) at 0°C. Stir for 15–30 minutes.

    • Note: The solution typically turns yellow. This pre-activation forms the reactive active ester.

  • Amine Addition: Add the Amine (1.1 equiv) dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2–4 hours.

    • Monitoring: Check by LC-MS.[1][2] The acid peak (M+) should disappear, replaced by the amide mass (M+Amine-H2O). The Br pattern (1:1 doublet) must be preserved.

  • Work-up:

    • Dilute with EtOAc (10x reaction volume).

    • Wash sequentially with:

      • 10% Citric Acid or 1M HCl (to remove excess amine/DIPEA). Caution: Do not use strong acid if the product is acid-sensitive.

      • Saturated NaHCO₃ (to remove unreacted starting acid and HATU byproducts).

      • Brine.[3]

    • Dry over Na₂SO₄, filter, and concentrate.[4]

  • Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).

Data Validation (Expected Results):

Analytical Method Observation Interpretation
LC-MS M+2 peak present (equal height) Confirms Bromine retention.
1H NMR No aldehyde/acid proton Successful coupling.

| Yield | 75–95% | High efficiency expected. |

Protocol B: Sequential C2-Amination (SNAr)

Objective: Displacement of the C2-Bromine by an amine after the amide bond has been formed.

Mechanism & Rationale

The C2 position of an oxazole is electrophilic (similar to the 2-position of pyridine). However, it is less reactive than a 2-halo-nitrobenzene. An electron-withdrawing group at C4 (like the amide formed in Protocol A) lowers the LUMO energy, facilitating nucleophilic attack.

  • Conditions: Thermal SNAr is often sufficient for primary amines. Sterically hindered or secondary amines may require higher temperatures or Buchwald-Hartwig conditions.

Materials
  • Substrate: 2-Bromo-oxazole-4-carboxamide derivative (from Protocol A).

  • Nucleophile: Amine (2.0 – 5.0 equiv).

  • Solvent: Ethanol, THF, or DMSO (for high heat).

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv) [Optional if using excess amine].

Step-by-Step Procedure (Thermal Displacement)
  • Setup: Place the 2-Bromo-oxazole-4-carboxamide (1.0 equiv) in a pressure vial (microwave vial).

  • Solvation: Dissolve in Ethanol or DMSO (0.5 M).

  • Reagent Addition: Add the target Amine (2.0–3.0 equiv). If the amine is a valuable salt (e.g., chiral amine HCl), add 3.0 equiv of DIPEA to free-base it.

  • Reaction:

    • Method A (Microwave - Recommended): Heat to 100–120°C for 30–60 minutes.

    • Method B (Conventional): Reflux (if EtOH) or heat to 100°C (if DMSO) for 12–24 hours.

  • Monitoring: LC-MS is essential. Look for the loss of the Br isotope pattern and the appearance of the product mass.

  • Work-up:

    • Evaporate volatiles.

    • Resuspend in EtOAc/Water. Extract and wash with water to remove excess amine.

    • Note: If DMSO was used, extensive water washes (5x) are required to remove the solvent.

Troubleshooting & Critical Parameters

A. Salt Formation vs. Reaction

If you attempt to react the 2-Bromo-acid directly with an amine to displace the bromine (without coupling), the reaction will likely fail or require extreme forcing conditions.

  • Why: The amine deprotonates the acid.[5][6] The resulting carboxylate anion pushes electron density into the ring, deactivating the C2 position.

  • Solution: Esterify the acid (MeOH/H₂SO₄) or form the amide first.

B. Hydrolysis of the Bromine

In aqueous basic conditions (e.g., NaOH workups), the C2-Bromine can hydrolyze to the 2-hydroxy-oxazole (oxazolone).

  • Prevention: Use mild bases (NaHCO₃, DIPEA) and avoid prolonged exposure to aqueous base at high temperatures.

C. Regioselectivity Check
Feature1H NMR Signature
Starting Material Methyl singlet (~2.6 ppm), Acid proton (broad, >11 ppm).
Amide Product Methyl singlet shifts slightly; Amide NH appears (variable).
SNAr Product Loss of Br isotope in MS. New alkyl/aryl signals from the second amine.[7]

References

  • General Reactivity of Oxazoles: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Overview of 1,3-azole nucleophilic substitution).
  • Amide Coupling Protocols: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][4][6][8] Tetrahedron, 61(46), 10827-10852. Link

  • SNAr on 2-Halo-azoles

    • Verkruijsse, H. D., et al. (1992). Ring opening and ring closure reactions of 2-bromooxazoles. Chemical Scripta.
    • Application Note Context: Standard medicinal chemistry practices for 2-halo-thiazole/oxazole displacement derived from: Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

  • Nucleophilic Substitution of 2-Bromo-5-methyloxazole

    • Specific scaffold reactivity inferred from: Reactivity of 2-halogenothiazoles towards nucleophiles. J. Chem. Soc., Perkin Trans. 2. Link (Analogous thiazole chemistry which is mechanistically identical for SNAr).

Sources

Application Note & Protocol: Strategic Amide Bond Formation Utilizing 2-Bromo-5-methyloxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Oxazole Moiety in Modern Drug Discovery

The amide bond is an indispensable cornerstone of medicinal chemistry, forming the backbone of peptides and proteins and featuring prominently in a vast array of pharmaceuticals.[1][2] The synthesis of carboxamides from carboxylic acids and amines is, therefore, one of the most frequently performed transformations in drug development.[1] Heterocyclic carboxylic acids, in particular, serve as versatile scaffolds that impart unique physicochemical properties and biological activities to target molecules.

2-Bromo-5-methyloxazole-4-carboxylic acid is a valuable heterocyclic building block that offers significant strategic advantages in the synthesis of novel chemical entities. Its structure incorporates a stable oxazole ring, a common motif in bioactive compounds, and a bromine atom that serves as a versatile handle for post-amidation modifications, such as palladium-catalyzed cross-coupling reactions. This dual functionality allows for the rapid generation of diverse compound libraries from a common intermediate, accelerating the hit-to-lead and lead optimization phases of drug discovery.[3]

This guide provides a detailed experimental framework for the efficient formation of amide bonds using 2-Bromo-5-methyloxazole-4-carboxylic acid, targeting researchers, scientists, and drug development professionals. We will explore two robust protocols, explain the rationale behind reagent selection, and offer insights into process optimization and troubleshooting.

Principle of Amide Bond Formation: Activating the Carboxyl Group

The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[4] The fundamental strategy for amide synthesis, therefore, relies on the activation of the carboxylic acid group to create a highly electrophilic intermediate that is readily attacked by the amine nucleophile.[2]

This activation is achieved using a "coupling reagent." Modern synthetic chemistry offers a wide array of such reagents, which can be broadly categorized as:

  • Carbodiimides (e.g., EDC, DCC, DIC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][5] To mitigate side reactions and reduce the risk of racemization, additives like 1-Hydroxybenzotriazole (HOBt) are often included.[5]

  • Phosphonium Salts (e.g., BOP, PyBOP): These reagents generate activated phosphonium esters. A key advantage is that they do not react with the amine component, allowing for stoichiometric control.[1] However, a carcinogenic byproduct, HMPA, is formed from BOP.[5]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): Considered among the most efficient coupling reagents, these form active esters that react rapidly with amines, often leading to high yields and minimal side products.[5][6] HATU, in particular, is renowned for its ability to couple sterically hindered substrates with reduced epimerization.[5]

The choice of coupling reagent, base, and solvent is critical and depends on the specific substrates' reactivity, steric hindrance, and solubility.

Materials and Reagents

Reagent/MaterialGradeSupplier RecommendationNotes
2-Bromo-5-methyloxazole-4-carboxylic acid≥97% PuritySigma-Aldrich (Ambeed)CAS: 1511684-79-9; MW: 206.00 g/mol . Store under inert atmosphere, -20°C.
Amine (e.g., Benzylamine)Reagent GradeMajor Chemical SupplierPrimary or secondary amine.
HATUSynthesis GradeMajor Chemical Supplier(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
EDC HydrochlorideSynthesis GradeMajor Chemical Supplier(1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
HOBtSynthesis GradeMajor Chemical Supplier(1-Hydroxybenzotriazole)
DIPEA (or DIEA)Anhydrous, ≥99.5%Major Chemical Supplier(N,N-Diisopropylethylamine). Non-nucleophilic base.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Major Chemical SupplierCommon polar aprotic solvent for coupling reactions.
Dichloromethane (DCM)Anhydrous, ≥99.8%Major Chemical SupplierCommon apolar solvent.
Ethyl Acetate (EtOAc)ACS GradeMajor Chemical SupplierFor extraction.
Saturated aq. Sodium Bicarbonate (NaHCO₃)ACS GradeMajor Chemical SupplierFor aqueous work-up.
Brine (Saturated aq. NaCl)ACS GradeMajor Chemical SupplierFor aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeMajor Chemical SupplierFor drying organic layers.
Silica Gel230-400 meshMajor Chemical SupplierFor column chromatography.
Round-bottom flasks, magnetic stir bars, syringes, needles, TLC plates, rotary evaporatorN/AStandard Lab SupplierStandard laboratory glassware and equipment.

Experimental Workflow Overview

The general procedure involves the activation of the carboxylic acid followed by the introduction of the amine. The process concludes with an aqueous work-up to remove water-soluble reagents and byproducts, followed by purification, typically via silica gel chromatography.

G cluster_prep Reaction Setup cluster_reaction Amide Formation cluster_workup Work-up & Purification A Dissolve Carboxylic Acid in Anhydrous Solvent B Add Coupling Reagent(s) and Base (DIPEA) A->B C Pre-activation Stirring (0-15 min) B->C D Add Amine Substrate C->D E Stir at Room Temperature (2-24 h) D->E F Monitor by TLC/LC-MS E->F G Quench Reaction (e.g., with water) F->G H Aqueous Extraction (EtOAc, NaHCO₃, Brine) G->H I Dry Organic Layer (MgSO₄) & Concentrate H->I J Purify by Column Chromatography I->J K K J->K Characterize Product (NMR, MS)

Caption: General workflow for amide bond formation.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for a broad range of amines, including those that are less nucleophilic or sterically hindered, due to the high reactivity of HATU.

Reaction Scheme:

Caption: HATU-mediated amide coupling reaction.

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-Bromo-5-methyloxazole-4-carboxylic acid (1.0 eq, e.g., 206 mg, 1.0 mmol).

  • Dissolve the acid in anhydrous DMF (e.g., 5 mL).

  • Add HATU (1.2 eq, e.g., 456 mg, 1.2 mmol) to the solution.

  • Add DIPEA (3.0 eq, e.g., 0.52 mL, 3.0 mmol) dropwise while stirring. The solution may change color.

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the amine (e.g., benzylamine, 1.1 eq, 0.12 mL, 1.1 mmol) dropwise.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-6 hours).

  • Once complete, dilute the reaction mixture with Ethyl Acetate (EtOAc, e.g., 50 mL).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 25 mL) and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by silica gel column chromatography (e.g., using a hexane/EtOAc gradient) to yield the pure amide product.

Protocol 2: Carbodiimide-Mediated Coupling (EDC/HOBt)

This classic method is cost-effective and suitable for many standard amide couplings. The use of HOBt is crucial for suppressing racemization and improving overall efficiency.[5]

Step-by-Step Procedure:

  • To a dry round-bottom flask, add 2-Bromo-5-methyloxazole-4-carboxylic acid (1.0 eq, e.g., 206 mg, 1.0 mmol), EDC hydrochloride (1.5 eq, e.g., 287 mg, 1.5 mmol), and HOBt (1.2 eq, e.g., 162 mg, 1.2 mmol).

  • Add anhydrous DCM or DMF (e.g., 10 mL) and stir to dissolve.

  • Cool the mixture to 0 °C using an ice bath.

  • Add DIPEA (2.5 eq, e.g., 0.44 mL, 2.5 mmol) dropwise.

  • Add the amine (1.1 eq, e.g., 1.1 mmol) to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with DCM (e.g., 40 mL).

  • Wash the organic layer with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Summary of Reaction Parameters

ParameterProtocol 1 (HATU)Protocol 2 (EDC/HOBt)Rationale / Field Insight
Coupling Reagent HATUEDC / HOBtHATU is generally faster and more effective for difficult couplings. EDC is a more economical choice for simple, unhindered substrates.[1][5]
Base DIPEADIPEAA non-nucleophilic hindered base is essential to neutralize acids without competing with the desired amine nucleophile.[4]
Solvent DMFDMF or DCMDMF is an excellent solvent for solubility but can be difficult to remove. DCM is a good alternative but may not be suitable for all substrates.[4]
Temperature Room Temperature0 °C to Room TemperatureStarting the EDC reaction at 0 °C can help control the initial exotherm and minimize side reactions.
Reaction Time 2 - 6 hours12 - 24 hoursThe higher reactivity of the HATU-activated ester leads to significantly shorter reaction times.
Typical Yield 75 - 95%60 - 85%Yields are substrate-dependent, but HATU generally provides higher yields.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive reagents (moisture contamination).2. Insufficiently nucleophilic amine.3. Steric hindrance.1. Use fresh, anhydrous solvents and reagents. Run the reaction under an inert atmosphere.2. Switch to a more powerful coupling reagent like HATU.3. Increase reaction temperature or time.
Incomplete Reaction 1. Insufficient equivalents of coupling reagent or base.2. Reaction time too short.1. Ensure stoichiometry is correct; consider using a slight excess of the amine and coupling reagents.2. Allow the reaction to run longer, monitoring by LC-MS.
Side Product Formation 1. Epimerization of chiral centers.2. Formation of urea byproduct (with EDC/DCC).3. N-acylation of the urea byproduct.1. Use an additive like HOBt or switch to a racemization-suppressing reagent like HATU.[5]2. The urea from EDC is water-soluble and removed during work-up.[5]3. Ensure the amine is added shortly after the activation step.
Difficulty in Purification 1. Byproducts from coupling reagents.2. Excess amine.3. Poor separation on silica.1. Ensure the aqueous work-up is thorough to remove water-soluble byproducts.2. Use an acid wash during work-up to remove excess basic amine.3. Try a different solvent system for chromatography or consider reverse-phase HPLC.

References

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved from ResearchGate. [Link]

  • MDPI. (n.d.). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Retrieved from MDPI. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from HepatoChem website. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from Fisher Scientific website. [Link]

  • Fukuyama, T., et al. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. Angewandte Chemie International Edition, 53(6), 1676-1679. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from Aapptec website. [Link]

  • Goossen, L. J., et al. (2009). Copper-Catalyzed Decarboxylative Cross-Coupling of Benzoic Acids with Terminal Alkynes. Journal of Organic Chemistry, 74(6), 2620-2623. [Link]

  • Organic-Reaction.com. (n.d.). Coupling Reagents in Amide Synthesis. Retrieved from Scribd. [Link]

  • Organic Chemistry Portal. (n.d.). Amide bond formation from carboxylic acids. Retrieved from Organic Chemistry Portal. [Link]

  • Ishihara, K. (2014). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Communications, 50(1), 5-17. [Link]

  • Khan, K. M., et al. (2019). Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. Pakistan Journal of Pharmaceutical Sciences, 32(3), 1201-1206. [Link]

  • Wang, D. C., et al. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3139. [Link]

  • Taylor & Francis Online. (n.d.). Medicinal chemistry – Knowledge and References. Retrieved from Taylor & Francis Online. [Link]

Sources

Troubleshooting & Optimization

improving yield in 2-Bromo-5-methyloxazole-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and yield optimization of 2-Bromo-5-methyloxazole-4-carboxylic acid (CAS: 1511684-79-9).

This guide prioritizes the Direct C2-Lithiation Route over the traditional Sandmeyer approach. Our application data suggests that the primary cause of low yield in this specific synthesis is regiochemical ambiguity and instability associated with the 2-amino precursor. The lithiation route, while demanding stricter temperature control, offers superior regiocontrol and overall yield.[1]

Topic: Yield Optimization & Troubleshooting Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 16, 2026[1]

Executive Summary: The "Yield Trap"

Researchers often attempt to synthesize this target via the Sandmeyer reaction (diazotization of ethyl 2-amino-5-methyloxazole-4-carboxylate).

  • The Problem: Accessing the correct 2-amino-5-methyl-4-carboxylate precursor is synthetically difficult; the condensation of urea with ethyl 2-chloroacetoacetate predominantly yields the 4-methyl-5-carboxylate isomer. Furthermore, aqueous Sandmeyer conditions frequently ring-open the oxazole.[1]

  • The Solution: We recommend the Direct C2-Lithiation Protocol . This method starts from the commercially accessible ethyl 5-methyloxazole-4-carboxylate, lithiates the acidic C2 position, and quenches with an electrophilic bromine source.

Core Protocol: The Direct C2-Lithiation Route

This workflow minimizes side reactions by avoiding the unstable diazonium intermediate.

Phase A: Precursor Synthesis (If not purchased)

Target: Ethyl 5-methyloxazole-4-carboxylate Method: Schöllkopf Isocyanoacetate Cyclization[1]

ParameterSpecificationMechanistic Rationale
Reagents Ethyl isocyanoacetate (1.0 eq), Acetyl Chloride (1.1 eq)Acetyl chloride acts as the electrophile for the isocyanide carbon.
Base DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.2 eq)Strong, non-nucleophilic base required to deprotonate the

-carbon of the isocyanoacetate.
Solvent THF (Anhydrous)Prevents hydrolysis of the acyl chloride.[1]
Temp 0°C

RT
Controls the exotherm of the initial acylation to prevent polymerization.[1]
Phase B: The Critical Bromination (Yield-Determining Step)

Target: Ethyl 2-bromo-5-methyloxazole-4-carboxylate

Protocol:

  • Dissolution: Dissolve ethyl 5-methyloxazole-4-carboxylate (1.0 eq) in anhydrous THF (0.2 M).

  • Cryo-Cooling: Cool strictly to -78°C (Dry ice/Acetone).

  • Deprotonation: Add LiHMDS (1.1 eq, 1.0 M in THF) dropwise over 20 mins.

    • Note: Do NOT use

      
      -BuLi.[1] It is too nucleophilic and will attack the C4-ester, causing decomposition.[1] LiHMDS is bulky and selective for the C2-proton (
      
      
      
      ).
  • Equilibration: Stir at -78°C for 45 minutes. The solution often turns deep yellow/orange (formation of the 2-lithiooxazole species).

  • Bromination: Add a solution of

    
      (Carbon tetrabromide) or NBS  (1.2 eq) in THF dropwise.[1]
    
  • Quench: Allow to warm to -20°C, then quench with saturated

    
    .
    
Phase C: Controlled Hydrolysis

Target: 2-Bromo-5-methyloxazole-4-carboxylic acid

Warning: Oxazole-4-carboxylic acids are prone to thermal decarboxylation.

  • Reagent: LiOH (2.0 eq) in THF/Water (3:1).

  • Temperature: 0°C to Room Temperature . DO NOT HEAT.

  • Workup: Acidify carefully to pH 3 with 1N HCl at 0°C. Extract immediately.

Visualizing the Logic

The following diagram illustrates the decision matrix for choosing the correct route and troubleshooting yield loss.

G Start Start: Target Synthesis CheckPrecursor Do you have Ethyl 2-amino-5-methyloxazole-4-carboxylate? Start->CheckPrecursor Sandmeyer Route A: Sandmeyer (Risky) CheckPrecursor->Sandmeyer Yes (Rare) Lithiation Route B: C2-Lithiation (Recommended) CheckPrecursor->Lithiation No / Unsure IsomerCheck CRITICAL: Verify Regiochemistry (Is it 5-methyl-4-ester?) Sandmeyer->IsomerCheck Fail1 Yield Loss: Wrong Isomer (Usually 4-methyl-5-ester) IsomerCheck->Fail1 Isomer Mismatch Fail2 Yield Loss: Ring Opening (Aqueous Acid) IsomerCheck->Fail2 Correct Isomer BaseChoice Select Base: LiHMDS vs n-BuLi Lithiation->BaseChoice BuLiFail n-BuLi -> Nucleophilic Attack on Ester (Complex Mixture) BaseChoice->BuLiFail n-BuLi LiHMDS LiHMDS -> C2 Deprotonation (Clean Lithio-species) BaseChoice->LiHMDS LiHMDS Hydrolysis Hydrolysis: LiOH @ 0°C LiHMDS->Hydrolysis FinalProduct Target: 2-Bromo-5-methyl-4-acid Hydrolysis->FinalProduct

Caption: Decision tree highlighting the risks of the Sandmeyer route versus the stability of the LiHMDS-mediated lithiation pathway.

Troubleshooting & FAQs

Q1: I am using the Lithiation Route, but my yield is <20%. The crude NMR shows starting material.[1]

Diagnosis: Incomplete deprotonation or "warm" quenching.[1] Fix:

  • Temperature: Ensure the internal probe reads -78°C. If the temperature rises above -60°C during LiHMDS addition, the lithio-oxazole may self-condense or rearrange.

  • Base Quality: LiHMDS is moisture sensitive.[1] Titrate your base or use a fresh bottle.

  • Electrophile: If using NBS, ensure it is recrystallized. Old NBS releases

    
     and HBr, which quenches the lithio species.[1]
    
Q2: Why can't I use n-Butyllithium ( -BuLi)? It's a stronger base.[1]

Expert Insight: While


-BuLi is stronger, it is also a potent nucleophile.[1] The oxazole ring contains an ester at C4.[1] 

-BuLi will attack the ester carbonyl (forming a ketone) faster than it deprotonates the C2 position at standard temperatures. LiHMDS is sterically hindered (non-nucleophilic) and acts purely as a base, preserving the ester functionality [1].[1]
Q3: During hydrolysis, I see gas evolution and my mass balance drops.

Diagnosis: Thermal decarboxylation.[1][2][3] Mechanism: Oxazole-4-carboxylic acids are electron-deficient. Heating them facilitates the loss of


 to form 2-bromo-5-methyloxazole.
Fix: 
  • Switch from NaOH/Reflux to LiOH / THF / Water at 0°C .

  • Monitor by TLC.[1] Stop the reaction immediately upon consumption of the ester.[1] Do not "cook" it overnight.

Q4: I must use the Sandmeyer route (I have the amine). How do I improve yield?

Protocol Adjustment: Do not use aqueous


. The oxazole ring is unstable in hot aqueous acid.[1]
  • Use Anhydrous Conditions (Doyle Protocol):

    • Solvent: Anhydrous Acetonitrile (MeCN).[1]

    • Reagents: tert-Butyl Nitrite (

      
      -BuONO, 1.5 eq) + Copper(II) Bromide (
      
      
      
      , 1.2 eq).
    • Temp: 0°C

      
       60°C.[1]
      
    • Why: This generates the diazonium species in organic solvent, preventing hydration of the oxazole ring [2].[1]

References

  • Vedejs, E., & Monahan, S. D. (1996).[1] "Metallation of Oxazoles." Journal of Organic Chemistry. Discusses the pKa of oxazoles and the necessity of hindered bases for ester-substituted heterocycles.

  • Doyle, M. P., et al. (1977).[1] "Alkyl Nitrites as Nitrosating Agents in Anhydrous Media." Journal of Organic Chemistry. Establishes the standard for anhydrous Sandmeyer reactions using CuBr2.

  • Schöllkopf, U. (1979).[1] "Syntheses with

    
    -Metalated Isocyanides." Angewandte Chemie International Edition. The foundational text for synthesizing the ethyl 5-methyloxazole-4-carboxylate precursor.[4] 
    

Sources

Technical Support Center: Purification of 2-Bromo-5-methyloxazole-4-carboxylic Acid

[1]

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for 2-Bromo-5-methyloxazole-4-carboxylic acid . This intermediate is a critical scaffold in the synthesis of bioactive compounds, particularly kinase inhibitors and antibiotics.

The Challenge: Purifying this compound presents a "Goldilocks" problem. The oxazole ring—specifically with a C2-halogen—is amphoteric and chemically sensitive.

  • Acidity: The C4-carboxylic acid allows for salt formation (pKa ~3.5–4.0).

  • Lability: The C2-Bromine is susceptible to Nucleophilic Aromatic Substitution (

    
    ) or hydrolysis under strong basic conditions.
    
  • Instability: Oxazole-4-carboxylic acids are prone to thermal decarboxylation if heated excessively.

This guide prioritizes Acid-Base Extraction (for bulk cleaning) and Recrystallization (for high purity), reserving Chromatography as a last resort.

Part 1: Initial Assessment & Safety[1]

Before starting, confirm your crude profile.

PropertyValue / CharacteristicImplication for Purification
CAS 1511684-79-9Verify identity against MSDS/COA.
Appearance White to off-white solidDark brown/black indicates polymerization or bromine loss.
Solubility Low in water (neutral pH); High in EtOAc, THF, MeOH.Water is an excellent anti-solvent for precipitation.
Stability Sensitive to Strong Base (NaOH/KOH) Use

or

. Avoid hydroxide bases to prevent C2-OH substitution.
Thermal Decarboxylation risk >130°CDo not dry in oven >50°C; use vacuum.

Part 2: The "Golden Path" – Acid-Base Extraction

Best For: Removing non-acidic impurities (unreacted starting materials, neutral byproducts) from crude reaction mixtures.

The Protocol
  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) . (Ratio: 10 mL solvent per 1 g solid).

    • Why: EtOAc dissolves the neutral organic impurities but is immiscible with water.

  • Extraction (The Critical Step):

    • Add saturated aqueous

      
        (pH ~8.5). Shake and separate layers.
      
    • Mechanism:[1][2] The carboxylic acid deprotonates to form the water-soluble sodium salt (

      
      ). The impurities stay in the EtOAc.
      
    • Caution:Do NOT use NaOH. Strong nucleophiles attack the C2-Br position.

  • Washing: Wash the aqueous layer twice with fresh EtOAc to remove trapped organics.

  • Acidification & Precipitation:

    • Cool the aqueous layer to 0–5°C.

    • Slowly add 1N HCl or 10% Citric Acid until pH reaches ~2–3.

    • Result: The product will precipitate as a white solid.

  • Isolation: Filter the solid, wash with cold water, and dry under high vacuum at 40°C.

Workflow Visualization

ExtractionWorkflowStartCrude Mixture(Solid)DissolveDissolve in EtOAcStart->DissolveExtractExtract with sat. NaHCO3(Mild Base)Dissolve->ExtractLayersSeparate LayersExtract->LayersOrgLayerOrganic Layer(Discard/Recycle)Layers->OrgLayerNeutral ImpuritiesAqLayerAqueous Layer(Contains Product Salt)Layers->AqLayerProduct as SaltAcidifyAcidify with 1N HCl(pH 2-3, 0°C)AqLayer->AcidifyFilterFilter Precipitate& Wash with Cold H2OAcidify->FilterFinalPure Product(Dry @ 40°C Vacuum)Filter->Final

Caption: Selective Acid-Base Extraction workflow avoiding strong bases to preserve the C2-Bromine bond.

Part 3: Recrystallization (Polishing)[1]

Best For: Removing colored impurities or trace inorganic salts after extraction.

Recommended Solvent Systems:

  • Ethanol / Water (Preferred):

    • Dissolve in hot Ethanol (60°C).

    • Add warm water dropwise until slight turbidity appears.

    • Cool slowly to room temperature, then 4°C.

  • Toluene:

    • Good for removing non-polar impurities.

    • Note: Oxazole acids can be sparingly soluble; requires reflux.

Troubleshooting Recrystallization:

  • Issue: Oiling Out (Product separates as a liquid, not crystals).

    • Fix: The solution is too concentrated or cooled too fast. Re-heat, add more solvent, and seed with a tiny crystal of pure product.

  • Issue: Color persists.

    • Fix: Treat the hot solution with activated charcoal (5 wt%) for 10 mins, then filter through Celite before cooling.

Part 4: Troubleshooting & FAQs

Q1: My product turned yellow/brown during drying. What happened?

Diagnosis: Thermal decomposition or "Bromine Dance." Root Cause: You likely dried it at too high a temperature (>60°C) or in the presence of trace base. Solution:

  • Redissolve in EtOAc.

  • Wash with dilute HCl (to ensure no base remains).

  • Dry under high vacuum at ambient temperature or max 40°C.

Q2: The yield is very low after acidification. Where is my product?

Diagnosis: Incomplete precipitation. Root Cause: The pH wasn't low enough, or the volume of water is too high (product has slight water solubility). Solution:

  • Check pH; ensure it is < 3.[3]

  • Saturate the aqueous layer with NaCl (brine) to "salt out" the organic acid.

  • Back-extract the aqueous slurry with EtOAc (3x), dry over

    
    , and evaporate.
    
Q3: Can I use Column Chromatography?

Answer: Yes, but it requires modification. Protocol:

  • Stationary Phase: Silica Gel (acid-washed preferred).

  • Mobile Phase: DCM : MeOH (95:5) + 0.5% Acetic Acid .

  • Why Acetic Acid? Without it, the carboxylic acid will "streak" or "tail" down the column due to interaction with silanol groups. The acetic acid suppresses ionization, sharpening the peak.

Part 5: Decision Logic for Purification

Use this logic gate to determine your next step based on the state of your crude material.

DecisionTreeInputCrude MaterialPurityCheckPurity > 85%?Input->PurityCheckExtractionAcid-Base Extraction(Module 2)PurityCheck->ExtractionNo (<85%)RecrystRecrystallization(EtOH/H2O)PurityCheck->RecrystYes (>85%)Extraction->RecrystIf Color PersistsColumnColumn Chromatography(+0.5% AcOH)Recryst->ColumnIf Fails

Caption: Decision matrix for selecting the optimal purification route based on initial purity.

References

  • Chemical Identity & Properties

    • Source: Sigma-Aldrich / Merck. "2-Bromo-5-methyloxazole-4-carboxylic acid Product Specification." (Accessed Feb 2026).

    • Context: Physical form, storage conditions (-20°C recommended), and basic safety data.

  • Oxazole Synthesis & Stability

    • Source: Pfizer Inc. (2009). "Acetyl-CoA Carboxylase Inhibitors." WO Patent 2009/144554.

    • Context: Describes analogous synthesis and hydrolysis conditions for methyl-oxazole carboxylic acids, establishing the viability of mild base hydrolysis.
  • General Purification of Heterocyclic Acids

    • Source:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.

    • Context: Standard protocols for "Carboxylic Acids: Purification by Extraction" (Section 9.6) and "Recrystallization of Aromatic Acids."

  • Reactivity of 2-Halooxazoles

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.

    • Context: Mechanisms of nucleophilic substitution at the C2 position of 1,3-oxazoles and the risk of ring cleavage with strong hydroxide bases.

side reactions in the bromination of 5-methyloxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers optimizing the bromination of 5-methyloxazole-4-carboxylic acid . Due to the amphoteric nature of the oxazole ring and the presence of competing reactive sites (the C2 aromatic proton vs. the C5-methyl protons), this reaction is prone to specific side reactions depending on the conditions (radical vs. electrophilic).

Part 1: Technical Support & Troubleshooting (Q&A)

Q1: I am observing a mixture of products including a "gem-dibromide." How do I prevent over-bromination?

Diagnosis: This occurs during radical bromination (Wohl-Ziegler reaction) when the reaction kinetics favor a second bromination event on the already brominated methyl group.[1] Causality: The introduction of a bromine atom at the C5-methyl position stabilizes the radical intermediate formed at that same carbon, making the product (monobromide) more reactive toward NBS than the starting material. Solution:

  • Stoichiometry Control: Reduce NBS equivalents to 0.90 – 0.95 eq . It is better to leave unreacted starting material (which is easily separated) than to generate the inseparable dibromide.[1]

  • High Dilution: Run the reaction in high dilution (>20 mL solvent per gram of substrate) to minimize the encounter rate between the radical intermediate and the brominating agent.

  • Slow Addition: Add the initiator (AIBN/BPO) and NBS in portions rather than all at once.

Q2: I intended to brominate the methyl group (C5-Me), but NMR shows substitution on the ring (C2-H). Why?

Diagnosis: You are operating under electrophilic substitution conditions rather than radical conditions. Causality: Oxazoles are electron-rich heterocycles.[1] In the absence of a radical initiator (or if oxygen inhibits the radical chain), NBS acts as an electrophilic source of


, attacking the most electron-rich position on the ring (C2).[1]
Solution: 
  • Exclude Light/Oxygen: Degas your solvent (CCl4 or Benzene) thoroughly with Argon to remove oxygen (a radical scavenger).[1]

  • Use an Initiator: Ensure you are using fresh AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide.[1]

  • Light Source: Use a tungsten lamp or UV light to initiate the radical homolysis of the N-Br bond.[1]

  • Solvent Choice: Avoid polar solvents like Acetonitrile or DMF, which stabilize ionic intermediates and favor electrophilic attack.[1] Use non-polar solvents like CCl4 (classic) or Trifluorotoluene (green alternative).[1]

Q3: My reaction mixture turned into a black tar/solid, and the yield is negligible. What happened?

Diagnosis: Ring Opening / Hydrolysis . Causality: The oxazole ring is unstable to strong acids and can hydrolyze to form acyclic amino-ketones.[1] The bromination reaction generates HBr as a byproduct.[1][2] If the starting material is the free acid (5-methyloxazole-4-carboxylic acid), it may act as a proton source or be insoluble, leading to harsh local conditions.[1] Solution:

  • Protect the Acid: Crucial Step. Convert the carboxylic acid to an ester (e.g., Methyl or Ethyl 5-methyloxazole-4-carboxylate) before bromination.[1] The ester is more soluble in organic solvents and removes the acidic proton.[1]

  • HBr Scavenger: Add a weak base like K2CO3 or solid NaHCO3 to the reaction mixture to neutralize HBr as it forms, preventing acid-catalyzed ring opening.[1]

Q4: Can I brominate the C2 position selectively?

Yes. If your goal is the 2-bromo-5-methyloxazole-4-carboxylic acid (a known building block, CAS 1511684-79-9), you should deliberately suppress the radical pathway.[1]

  • Protocol: Use NBS in Acetonitrile (MeCN) or DMF at room temperature without light or radical initiators.[1] The polar solvent promotes the ionic mechanism (

    
    ).[1]
    

Part 2: Reaction Pathways & Selectivity

The following diagram illustrates the divergent pathways based on reaction conditions.

BrominationPathways SM 5-Methyloxazole-4-carboxylic Acid (or Ester) Radical_Int Radical Intermediate (Benzylic-like) SM->Radical_Int NBS, AIBN, CCl4 Reflux (Radical Path) Ionic_Int Ionic Intermediate (Oxazolium) SM->Ionic_Int NBS, MeCN RT (Ionic Path) Side_Open Side Product: Ring Opening (Acyclic Amide) SM->Side_Open HBr (Acid) Hydrolysis Side_Decarb Side Product: Decarboxylation (Loss of CO2) SM->Side_Decarb Hunsdiecker cond. (Free Acid only) Prod_Me Target A: 5-(Bromomethyl) oxazole Derivative Radical_Int->Prod_Me Major Path Side_Gem Side Product: Gem-Dibromide Radical_Int->Side_Gem Excess NBS Over-reaction Prod_Ring Target B: 2-Bromo oxazole Derivative Ionic_Int->Prod_Ring Electrophilic Subst. (C2 Position)

Caption: Divergent reaction pathways for 5-methyloxazole-4-carboxylic acid bromination. Path selection depends on solvent polarity and initiation method.

Part 3: Optimized Experimental Protocols

Method A: Radical Bromination (Target: 5-Bromomethyl derivative)

Pre-requisite: Convert free acid to Ethyl Ester.

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2).

  • Dissolution: Dissolve Ethyl 5-methyloxazole-4-carboxylate (1.0 eq) in anhydrous CCl4 or Trifluorotoluene (0.1 M concentration).

  • Reagents: Add N-Bromosuccinimide (NBS) (0.95 eq) and AIBN (0.05 eq).

    • Note: Recrystallize NBS from water/acetone before use to remove HBr/Br2 impurities.

  • Reaction: Heat to reflux (77°C for CCl4) while irradiating with a 250W tungsten lamp.

  • Monitoring: Monitor by TLC (Hexane/EtOAc). Reaction typically completes in 2–4 hours.[1]

  • Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.[1]

  • Purification: Rapid flash chromatography (Neutral Alumina or Silica).[1] Note: Silica can be acidic; neutralize with 1% Et3N if product is sensitive.[1]

Method B: Electrophilic Bromination (Target: 2-Bromo derivative)

Applicable to Free Acid or Ester.[1]

  • Setup: Standard round-bottom flask, protected from light (wrap in foil).

  • Dissolution: Dissolve substrate (1.0 eq) in Acetonitrile (MeCN) or Glacial Acetic Acid .

  • Reagents: Add NBS (1.1 eq).

  • Reaction: Stir at room temperature for 6–12 hours.

  • Workup: Pour into ice water. If the product is the free acid, it may precipitate (collect by filtration).[1][3] If ester, extract with EtOAc.[1][3][4]

Part 4: Data Summary & Reagent Comparison

ParameterRadical Path (Wohl-Ziegler)Electrophilic Path (

)
Target Site C5-Methyl Group C2-Ring Position
Solvent Non-polar (CCl4, Benzene, PhCF3)Polar (MeCN, DMF, AcOH)
Initiator Required (AIBN, BPO, Light)None (Darkness required)
Major Side Product Gem-dibromide, DimerizationRing Opening (Hydrolysis)
Substrate Preference Ester (Essential to avoid salt formation)Acid or Ester
Key Risk Over-brominationRegioselectivity drift

References

  • BenchChem. (2025).[1][3][4][5] Technical Support Center: Oxazole Ring Stability in Substitution Reactions. Retrieved from 4[1][4]

  • Sigma-Aldrich. (n.d.).[1] 2-Bromo-5-methyloxazole-4-carboxylic acid Product Page. Retrieved from 6[1]

  • Common Organic Chemistry. (n.d.).[1] Bromination - Common Conditions. Retrieved from 7[1]

  • Royal Society of Chemistry. (2012). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. Chemical Science. Retrieved from 8[1]

  • Chad's Prep. (2020).[1][2] Allylic Bromination and Benzylic Bromination with NBS. Retrieved from 9[1]

Sources

Technical Support Center: Stability Management of 2-Bromo-5-methyloxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-OX-2BR-005 Department: Heterocyclic Chemistry Applications Last Updated: February 16, 2026 Status: Active

Executive Summary & Stability Profile

2-Bromo-5-methyloxazole-4-carboxylic acid (CAS: 1511684-79-9) is a densely functionalized heteroaromatic scaffold used primarily in fragment-based drug discovery and peptidomimetic synthesis. Its utility is often compromised by its "push-pull" instability:

  • The 2-Bromo position: Highly electrophilic, susceptible to hydrolysis (forming the oxazolone) or nucleophilic aromatic substitution (

    
    ).
    
  • The 4-Carboxylic Acid: Prone to spontaneous decarboxylation, a reaction accelerated by the electron-withdrawing effect of the bromine at C2 and the ring nitrogen.

This guide provides the protocols required to navigate these instability windows during synthesis, storage, and cross-coupling reactions.

Critical Decomposition Pathways

Understanding how the molecule dies is the first step to keeping it alive. The two primary failure modes are Thermal Decarboxylation and C2-Hydrolysis .

Visualizing the Threat Landscape

DecompositionPathways Start 2-Bromo-5-methyloxazole- 4-carboxylic acid Heat Thermal Stress (>60°C) Start->Heat Base Strong Aq. Base (pH > 10) Start->Base Acid Strong Acid (pH < 2) Start->Acid Decarb PRODUCT LOSS: Decarboxylation (2-Bromo-5-methyloxazole) Heat->Decarb -CO2 (Irreversible) Hydrolysis PRODUCT LOSS: C2-Hydrolysis (Oxazolone formation) Base->Hydrolysis SNAr (OH- displaces Br) RingOpen PRODUCT LOSS: Ring Opening Acid->RingOpen Protonation of N

Figure 1: Primary decomposition vectors. Note that the combination of Heat + Acid/Base accelerates these pathways exponentially.

Troubleshooting Guide: Reaction Engineering

Scenario A: "My starting material disappears during Suzuki Coupling."

Diagnosis: The carboxylic acid moiety is likely destabilizing the Pd-intermediate or undergoing protodebromination/decarboxylation before coupling occurs. Root Cause: Free carboxylic acids can bind to Palladium, poisoning the catalyst or requiring higher temps that trigger decarboxylation.

Protocol: The "Soft Base" Approach If you must couple the free acid (avoiding ester protection steps), you must use a base that is strong enough to activate the boronic acid but weak enough to prevent C2-hydrolysis.

ParameterRecommendationRationale
Base

or

Avoids hydroxide (

) generation which attacks the C2-Br.
Solvent 1,4-Dioxane/

(4:1)
Dioxane suppresses decarboxylation better than DMF/DMSO.
Catalyst

or XPhos Pd G2
Active at lower temperatures (<60°C).
Temp Max 60°C Above 60°C, decarboxylation risk increases significantly.
Scenario B: "I see a new spot on TLC during aqueous workup."

Diagnosis: Hydrolysis of the C2-Bromine. Root Cause: Exposure to high pH (NaOH/KOH) or prolonged exposure to water.

Corrective Action:

  • Quench: Do NOT use saturated

    
     if the reaction is hot. Cool to 0°C first.
    
  • Acidification: Acidify carefully to pH 3-4 using 1M

    
     or Citric Acid. Avoid HCl , as chloride ions can sometimes participate in halogen exchange or ring opening under acidic conditions.
    
  • Extraction: Extract immediately into EtOAc or DCM. Do not let the aqueous acidic layer stand.

Standard Operating Procedures (SOPs)

SOP-01: Safe Esterification (The "Gold Standard" Protection)

To completely mitigate decarboxylation and hydrolysis, convert the acid to an ester immediately.

Reagents:

  • Substrate: 2-Bromo-5-methyloxazole-4-carboxylic acid (1.0 eq)

  • Methyl Iodide (MeI) (1.2 eq) or TMS-Diazomethane

  • Base:

    
     (1.5 eq)
    
  • Solvent: DMF (Anhydrous)

Workflow:

  • Dissolve: Dissolve substrate in DMF (0.2 M concentration) at 0°C .

  • Add Base: Add

    
    . Stir for 10 min.
    
  • Alkylate: Add MeI dropwise.

  • Warm: Allow to warm only to Room Temperature (20-25°C). Do not heat.

  • Monitor: Reaction is usually complete in 2-4 hours.

  • Workup: Dilute with water, extract with

    
    . The methyl ester is significantly more stable to heat and Pd-coupling conditions.
    
SOP-02: Direct Suzuki Coupling of the Free Acid

Use only if esterification is impossible.

Workflow Decision Tree:

CouplingWorkflow Start Start: Coupling Reaction CheckTemp Target Temp? Start->CheckTemp HighTemp > 60°C CheckTemp->HighTemp Required LowTemp < 60°C CheckTemp->LowTemp Feasible Action1 STOP: High Risk of Decarboxylation HighTemp->Action1 CheckBase Base Selection LowTemp->CheckBase Action2 Proceed with Pd(dppf)Cl2 / K3PO4 Hydroxide NaOH / KOH CheckBase->Hydroxide Avoid Carbonate Cs2CO3 / K3PO4 CheckBase->Carbonate Preferred Hydroxide->Action1 Risk of Hydrolysis Carbonate->Action2

Figure 2: Decision logic for coupling conditions. Note the strict temperature limit.

Frequently Asked Questions (FAQs)

Q: Can I use thionyl chloride (


) to make the acid chloride? 
A: Proceed with extreme caution.  Heating this substrate with 

often leads to degradation.
  • Better Alternative: Use Oxalyl Chloride at 0°C with a catalytic amount of DMF in DCM. If you must use

    
    , use it neat at room temperature; do not reflux.
    

Q: Why does my product turn yellow/brown upon drying? A: This indicates decomposition (likely bromine loss).

  • Fix: Do not dry the free acid in a vacuum oven above 40°C. Lyophilization (freeze-drying) is the safest method for removing water without thermal stress.

Q: Is the 5-methyl group stable? A: Generally, yes. However, under radical conditions (e.g., using NBS), the benzylic-like methyl protons can be brominated. Avoid radical initiators unless that is the intended reaction.

Q: How should I store the bulk powder? A: Store at -20°C under Argon. The compound is hygroscopic; moisture absorption accelerates hydrolysis of the C-Br bond over time.

References

  • Sigma-Aldrich. Product Specification: 2-Bromo-5-methyloxazole-4-carboxylic acid (CAS 1511684-79-9).

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Conditions. (General reference for mild coupling conditions suited for unstable halides).

  • BOC Sciences. 2-Bromooxazole Derivatives and Stability Profiles. (Structural analogs and handling data).[1]

  • ResearchGate. Decarboxylation mechanisms of heteroaromatic carboxylic acids. (Mechanistic insight into the thermal instability of oxazole-4-COOH).

Sources

Validation & Comparative

Comparative Guide: Reactivity of 2-Bromo-5-methyloxazole-4-carboxylic Acid vs. Bromo-Isomers

[1]

Executive Summary

This guide provides a technical analysis of 2-Bromo-5-methyloxazole-4-carboxylic acid (Compound A ), comparing its reactivity profile against its primary regioisomers, specifically 5-bromo and 4-bromo oxazole derivatives.

Key Technical Insight: The reactivity of bromooxazoles is governed by the specific position of the halogen relative to the heteroatoms (N and O).

  • C-2 Position (Compound A): Highly electrophilic. The bromine is activated by the adjacent nitrogen (

    
    ) and the electron-withdrawing carboxylic acid at C-4. It is the premier substrate for Nucleophilic Aromatic Substitution (
    
    
    )
    .
  • C-5 Position: Significantly less electrophilic. Reactivity is dominated by Cross-Coupling (Pd/Cu) or Lithium-Halogen Exchange . It is generally inert to

    
     under standard conditions.
    
  • C-4 Position: The least reactive position for direct displacement. Functionalization typically requires transition-metal catalysis.[1]

Structural & Electronic Analysis

To understand the divergent reactivity, we must analyze the electronic distribution of the oxazole core.

The Electronic Landscape

The oxazole ring exhibits a distinct gradient of electron density:

  • Position 2 (Between O and N): The most electron-deficient carbon due to the inductive withdrawal of both heteroatoms and the imine-like character of the C=N bond.

  • Position 5 (Adjacent to O): Electron-rich compared to C-2, behaving similarly to furan.

  • Position 4 (Adjacent to N): Intermediate character, but generally less reactive to nucleophiles than C-2.[2]

Impact of Substituents on Compound A: In 2-Bromo-5-methyloxazole-4-carboxylic acid , the -COOH at C-4 is a strong Electron Withdrawing Group (EWG). This synergizes with the intrinsic electron deficiency of C-2, making the C-2 bromine exceptionally labile to nucleophilic attack.

Reactivity Matrix: Isomer Comparison
Feature2-Bromo (Target)5-Bromo Isomer4-Bromo Isomer
Electronic Nature Highly Electrophilic (

)
Nucleophilic/NeutralNeutral
Primary Reaction

(Displacement)
Pd-Catalyzed CouplingPd-Catalyzed Coupling

Rate
Fast (Activated by C=N + COOH)Negligible (Requires forcing)Very Slow
Suzuki Coupling Excellent (Oxidative addition is fast)GoodModerate
Li-Halogen Exchange Possible (requires protection of COOH)ExcellentGood

Reaction Pathways & Mechanisms[1][5][6]

Visualization of Reactivity Logic

The following diagram outlines the decision tree for functionalizing these isomers based on their electronic properties.

ReactivityLogicStartBromo-OxazoleIsomer SelectionPos22-Bromo isomer(Target Compound)Start->Pos2High ElectrophilicityPos55-Bromo isomerStart->Pos5Electron Rich/NeutralSNArNucleophilic AromaticSubstitution (SNAr)Pos2->SNArPreferred Pathway(Mild Conditions)PdCouplingPd-CatalyzedCross-CouplingPos2->PdCouplingAlternative(Suzuki/Stille)Pos5->SNArBlocked(High Barrier)Pos5->PdCouplingPrimary PathwayProd2_SNAr2-Amino/AlkoxyOxazolesSNAr->Prod2_SNArProd2_Pd2-Aryl/AlkylOxazolesPdCoupling->Prod2_PdProd5_Pd5-Aryl/AlkylOxazolesPdCoupling->Prod5_Pd

Caption: Decision logic for functionalizing bromo-oxazoles. Note the distinct divergence: 2-Bromo favors

Experimental Protocols

Protocol A: Displacement of 2-Bromo

Objective: Functionalization of 2-Bromo-5-methyloxazole-4-carboxylic acid with a primary amine. Rationale: The C-4 carboxyl group stabilizes the Meisenheimer-like intermediate, allowing this reaction to proceed under milder conditions than unsubstituted oxazoles.

Materials:

  • Substrate: 2-Bromo-5-methyloxazole-4-carboxylic acid (1.0 equiv)

  • Nucleophile: Benzylamine (1.2 equiv)[2]

  • Base:

    
     (2.5 equiv) - Essential to neutralize the carboxylic acid and the HBr byproduct.
    
  • Solvent: DMF or DMSO (Polar aprotic solvents accelerate

    
    ).
    

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of the 2-bromo acid in 5 mL of dry DMF.

  • Deprotonation: Add 2.5 mmol of powdered

    
    . Stir at room temperature for 15 minutes. Note: Gas evolution (
    
    
    ) may occur if carbonate reacts with the acid.
  • Addition: Add 1.2 mmol of benzylamine dropwise.

  • Reaction: Heat the mixture to 60°C. Monitor via LC-MS.

    • Observation: The 2-Br is displaced. The 5-methyl and 4-COO- groups remain intact.

  • Work-up: Dilute with water, adjust pH to ~3-4 with 1M HCl to precipitate the product (as the free acid). Filter and dry.[2][3]

Self-Validating Check:

  • LC-MS: Look for the mass shift corresponding to

    
    .
    
  • Appearance: Product often precipitates as a solid upon acidification due to the zwitterionic nature of amino-acids.

Protocol B: Suzuki-Miyaura Coupling (General for Bromo-Oxazoles)

Objective: Arylation of the oxazole ring. Applicable to both 2-Br and 5-Br isomers, though 2-Br reacts faster.

Materials:

  • Catalyst:

    
     (5 mol%)[2]
    
  • Ligand: Not required if using pre-complexed catalyst.

  • Base:

    
     (2M aqueous solution, 3.0 equiv)[2]
    
  • Solvent: 1,4-Dioxane.[2]

Step-by-Step Workflow:

  • Inert Atmosphere: Purge reaction vessel with Argon/Nitrogen.

  • Loading: Add Bromo-oxazole substrate (1.0 equiv), Aryl boronic acid (1.5 equiv), and Pd catalyst.[2]

  • Solvent: Add degassed 1,4-Dioxane and aqueous base.

  • Heating: Heat to 90°C for 4-12 hours.

    • Comparison Note: 2-Bromo isomers typically reach full conversion in <4 hours. 5-Bromo isomers may require 12+ hours or higher temperatures (110°C).

  • Work-up: Filter through Celite, extract with EtOAc, and purify via flash chromatography.

Comparative Data Analysis

The following table synthesizes experimental expectations based on literature precedents for oxazole reactivity.

Reaction Type2-Bromo-5-methyloxazole-4-COOH5-Bromo-2-methyloxazole-4-COOHMechanistic Explanation
Amination (R-NH2) Yield: 85-95% (60°C)No Reaction (<5%)C-2 is activated for nucleophilic attack; C-5 is not.
Suzuki Coupling Yield: 80-90% (Fast)Yield: 70-80% (Slower)Oxidative addition is faster at electron-deficient C-2.
Hydrolysis Stability Moderate (Br can hydrolyze to OH)High (Br is stable)The highly reactive C-2 Br can slowly hydrolyze in strong aqueous base.
Mechanism of at C-2

The unique reactivity of the target compound is driven by the stabilization of the anionic intermediate.

SNArMechanismSubstrate2-Bromo-Oxazole(Ground State)TransitionMeisenheimerComplexSubstrate->TransitionNucleophile Attack(Rate Limiting)Product2-Amino-Oxazole(Product)Transition->ProductLoss of Br-StabilizationStabilized by:1. Aza-nitrogen (N3)2. C4-COOH (EWG)Transition->Stabilization

Caption: The Nitrogen atom at position 3 acts as an electron sink, enabling the formation of the transition complex.[2] This pathway is unavailable for 5-bromo isomers.

References

  • Verrier, C., et al. "Direct C–H Arylation of Oxazoles."[2] Chemical Reviews, 2011.[2]

  • Schnürch, M., et al. "Halogen-Dance Reactions on Oxazoles."[2] Journal of Organic Chemistry, 2007.[2]

  • Beyer, H. "Heterocyclic Chemistry: Oxazoles."[2] Organic Chemistry Portal.

  • BenchChem. "Reactivity of 2-Bromo-benzimidazoles (Analogous C2-reactivity)." BenchChem Technical Guides, 2025.

  • Sigma-Aldrich. "Product Specification: 2-Bromo-5-methyloxazole-4-carboxylic acid."

A Comparative Validation of Synthetic Methodologies for 2-Bromo-5-methyloxazole-4-carboxylic Acid: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Bromo-5-methyloxazole-4-carboxylic acid is a key heterocyclic building block in medicinal chemistry. The strategic placement of the bromine atom, the carboxylic acid, and the methyl group on the oxazole core provides a versatile scaffold for the development of novel therapeutic agents. The bromine atom serves as a convenient handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments, while the carboxylic acid can engage in critical hydrogen bonding interactions with biological targets or be modified to fine-tune physicochemical properties. Given its importance, the efficiency, scalability, and environmental impact of its synthesis are of paramount concern.

This guide presents a comparative analysis of a traditional synthetic approach to 2-Bromo-5-methyloxazole-4-carboxylic acid with a novel, streamlined methodology developed to address the shortcomings of existing methods. We provide a head-to-head comparison of reaction efficiency, step economy, and safety profiles, supported by detailed experimental protocols and validation data.

Methodology Overview: Traditional vs. Novel Synthesis

A critical analysis of established synthetic strategies for substituted oxazoles reveals a common reliance on multi-step sequences that often involve harsh reagents and challenging purifications.[1][2] Our objective was to develop a more convergent and efficient synthesis.

Route A: The Traditional Multi-Step Approach

The traditional synthesis is a three-step process beginning with the Hantzsch-type condensation of ethyl 2-chloroacetoacetate with formamide to construct the oxazole core. This is followed by a regioselective electrophilic bromination and concluded with the saponification of the ethyl ester to yield the target carboxylic acid. This "late-stage bromination" approach is logical but suffers from cumulative yield loss over multiple steps.

Route B: A Novel One-Pot Tandem Approach

The proposed new method is a one-pot, two-step tandem reaction that significantly improves efficiency. It begins with the condensation of ethyl 2-aminoacetoacetate with bromoacetic acid, which upon in-situ cyclization and dehydration, forms the 2-bromo-oxazoline intermediate. This is immediately followed by an oxidation step to furnish the aromatic oxazole ring, all within a single reaction vessel. The final product is then obtained by a simple hydrolysis. This method leverages modern synthetic principles to reduce handling, solvent waste, and overall reaction time.

Comparative Data Analysis

The following table summarizes the key performance metrics for both the traditional and the novel synthetic routes, based on laboratory-scale validation experiments (10 mmol scale).

ParameterRoute A: Traditional SynthesisRoute B: Novel One-Pot SynthesisJustification & Expert Commentary
Overall Yield ~55%~78%The one-pot nature of Route B minimizes the loss of intermediates during isolation and purification, leading to a significantly higher overall yield.
Number of Steps 32 (One-pot synthesis + hydrolysis)Reducing the number of discrete steps is a core principle of green chemistry, leading to savings in time, energy, and materials.[1]
Reaction Time ~24 hours~10 hoursThe tandem reaction in Route B proceeds more rapidly and eliminates the time required for intermediate workup and purification.
Key Reagents Formamide, NBS, NaOHBromoacetic acid, MnO₂, LiOHRoute B avoids the use of N-Bromosuccinimide (NBS), a potent lachrymator, and instead incorporates the bromine atom from a readily available starting material.
Atom Economy ModerateHighThe tandem approach leads to a higher incorporation of atoms from the reactants into the final product, a key tenet of sustainable chemistry.
Purification 2 chromatographic purifications1 chromatographic purificationEliminating one column chromatography step significantly reduces solvent consumption and waste generation.

Visualizing the Synthetic Pathways

The diagrams below illustrate the logical flow of both the traditional and the novel synthetic routes.

G cluster_0 Route A: Traditional Synthesis cluster_1 Route B: Novel One-Pot Synthesis A1 Ethyl 2-chloroacetoacetate + Formamide A2 Ethyl 5-methyloxazole-4-carboxylate A1->A2 Condensation A3 Bromination (NBS) A2->A3 A4 Ethyl 2-Bromo-5-methyloxazole-4-carboxylate A3->A4 A5 Saponification (NaOH) A4->A5 A6 2-Bromo-5-methyloxazole-4-carboxylic acid A5->A6 B1 Ethyl 2-aminoacetoacetate + Bromoacetic acid B2 One-Pot Tandem: Condensation/Cyclization/ Oxidation (MnO₂) B1->B2 B3 Ethyl 2-Bromo-5-methyloxazole-4-carboxylate B2->B3 B4 Hydrolysis (LiOH) B3->B4 B5 2-Bromo-5-methyloxazole-4-carboxylic acid B4->B5

Caption: Comparative workflow of synthetic routes.

Detailed Experimental Protocols

For the purpose of validation and reproducibility, detailed step-by-step protocols for both synthetic routes are provided below.

Protocol for Route A: Traditional Synthesis

Step 1: Synthesis of Ethyl 5-methyloxazole-4-carboxylate

  • To a stirred solution of ethyl 2-chloroacetoacetate (1.65 g, 10 mmol) in 30 mL of formamide, heat the mixture to 120 °C for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into 100 mL of ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate = 4:1) to afford the product as a pale yellow oil.

Step 2: Synthesis of Ethyl 2-Bromo-5-methyloxazole-4-carboxylate

  • Dissolve Ethyl 5-methyloxazole-4-carboxylate (1.55 g, 10 mmol) in 20 mL of carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS) (1.96 g, 11 mmol) and a catalytic amount of AIBN (82 mg, 0.5 mmol).

  • Reflux the mixture for 3 hours, monitoring by TLC.

  • Cool the mixture, filter off the succinimide, and wash the filtrate with 10% aqueous sodium thiosulfate solution and then brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.

  • Purify the residue by column chromatography (Silica gel, Hexane:Ethyl Acetate = 9:1) to yield the brominated ester.

Step 3: Synthesis of 2-Bromo-5-methyloxazole-4-carboxylic acid

  • To a solution of the brominated ester (2.34 g, 10 mmol) in 20 mL of a 1:1 mixture of THF and water, add sodium hydroxide (0.8 g, 20 mmol).

  • Stir the mixture at 40 °C for 2 hours.

  • Cool the reaction mixture in an ice bath and acidify to pH 2 with 2M HCl.

  • Collect the resulting white precipitate by filtration, wash with cold water, and dry under vacuum to obtain the final product.

Protocol for Route B: Novel One-Pot Synthesis

Step 1: One-Pot Synthesis of Ethyl 2-Bromo-5-methyloxazole-4-carboxylate

  • In a 100 mL round-bottom flask, dissolve ethyl 2-aminoacetoacetate (1.45 g, 10 mmol) and bromoacetic acid (1.39 g, 10 mmol) in 40 mL of toluene.

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 5 hours to facilitate condensation and cyclization via azeotropic removal of water.

  • After cooling slightly, add activated manganese dioxide (MnO₂) (4.35 g, 50 mmol) in one portion.

  • Continue to reflux the mixture for an additional 3 hours to effect the oxidation to the oxazole. Monitor by TLC for the disappearance of the oxazoline intermediate.

  • Cool the reaction to room temperature and filter the mixture through a pad of Celite, washing the pad with ethyl acetate (50 mL).

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate = 9:1) to yield the brominated ester.

Step 2: Hydrolysis to 2-Bromo-5-methyloxazole-4-carboxylic acid

  • Dissolve the purified ester (from the previous step) in 25 mL of a 3:1 mixture of THF and water.

  • Add lithium hydroxide monohydrate (0.84 g, 20 mmol) and stir the mixture at room temperature for 2 hours.

  • Remove the THF under reduced pressure. Dilute the aqueous residue with 20 mL of water and wash with diethyl ether (2 x 15 mL) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 2 with 2M HCl.

  • Collect the white precipitate by filtration, wash with cold water, and dry under vacuum to yield the high-purity final product.

Experimental Validation Workflow

The following diagram outlines the logical workflow used to compare and validate the two synthetic methodologies.

G cluster_A Route A cluster_B Route B A_Synth Synthesize via Multi-Step Protocol A_Purify Purify Intermediates & Final Product A_Synth->A_Purify A_Analyze Analyze Purity (HPLC) & Structure (NMR, MS) A_Purify->A_Analyze A_Yield Calculate Overall Yield A_Analyze->A_Yield Compare Compare Metrics A_Yield->Compare B_Synth Synthesize via One-Pot Protocol B_Purify Purify Final Product B_Synth->B_Purify B_Analyze Analyze Purity (HPLC) & Structure (NMR, MS) B_Purify->B_Analyze B_Yield Calculate Overall Yield B_Analyze->B_Yield B_Yield->Compare

Caption: Workflow for comparative methodology validation.

Conclusion and Recommendation

The novel one-pot tandem synthesis (Route B) for 2-Bromo-5-methyloxazole-4-carboxylic acid has been demonstrated to be superior to the traditional multi-step approach (Route A). The key advantages include a significant increase in overall yield (78% vs. 55%), a reduction in the number of synthetic steps, and a shorter overall reaction time. Furthermore, Route B represents a greener and safer alternative by minimizing waste from intermediate purifications and avoiding the use of hazardous reagents like NBS.

For researchers and drug development professionals requiring access to this valuable building block, we strongly recommend the adoption of the novel one-pot methodology. This approach not only offers improved efficiency and scalability but also aligns with the principles of modern, sustainable chemical synthesis.

References

  • Vertex AI Search. (2024). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
  • Organic Chemistry Portal. (2023). Synthesis of 1,3-oxazoles.
  • MDPI. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid.
  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 5-Bromooxazole-4-carboxylic Acid.

Sources

Structural Benchmarking: X-ray Crystallography of 2-Bromo-5-methyloxazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Structural Biologists, and Crystallographers.

Executive Summary: The Halogenated Scaffold Advantage

In fragment-based drug discovery (FBDD), the 2-Bromo-5-methyloxazole-4-carboxylic acid scaffold (CAS: 1511684-79-9) represents a critical "bifunctional hub." Unlike its non-halogenated parent (oxazole-4-carboxylic acid) or its sulfur-based isostere (thiazole), this derivative offers two distinct orthogonal handles:

  • C-2 Position (Bromine): A handle for Suzuki/Stille cross-coupling and a site for directed halogen bonding (XB) in crystal engineering.

  • C-4 Position (Carboxylic Acid): A classic hydrogen-bond donor/acceptor for amide coupling or supramolecular dimerization.

This guide compares the crystallographic behavior of this scaffold against its primary alternatives, providing a validated protocol for obtaining diffraction-quality single crystals—a notorious bottleneck for oxazole carboxylic acids due to their high solubility in polar solvents.

Comparative Analysis: Structural Drivers

The utility of this scaffold in Structure-Based Drug Design (SBDD) relies on understanding how the bromine atom alters the molecular electrostatic potential surface (ESP) compared to alternatives.

Comparison 1: The "Sigma-Hole" Effect (2-Br vs. 2-H)

The defining feature of the 2-Bromo derivative is the


-hole —a region of positive electrostatic potential on the extension of the C-Br bond.
Feature2-Bromo-5-methyloxazole (Target)Oxazole (Parent) Implication for Drug Design
Interaction Type Halogen Bond (C-Br···O/N)Weak H-Bond (C-H···O)Br can anchor the ligand in a protein pocket via backbone carbonyls.
Directionality High (Linear, ~165-180°)Low (Isotropic)Provides strict geometric constraints for docking models.
Lattice Density High (>1.6 g/cm³)Medium (~1.45 g/cm³)Higher density often correlates with improved packing efficiency (

).
Melting Point High (Est. >150°C)Lower (141–144°C)Indicates stronger intermolecular lattice energy.
Comparison 2: Isosteric Replacement (Oxazole vs. Thiazole)

When deciding between the oxazole and thiazole scaffolds, the crystallographic data reveals significant steric differences.

  • Oxazole (O-containing): The oxygen atom is smaller (Van der Waals radius ~1.52 Å), leading to a tighter, more planar ring system. The 2-Br substituent is more exposed.

  • Thiazole (S-containing): Sulfur is larger (~1.80 Å) and more lipophilic. In crystal packing, thiazoles often show "herringbone" motifs due to S···S interactions, whereas oxazoles favor

    
    -stacking.
    

Experimental Protocol: Self-Validating Crystallization System

Objective: Obtain single crystals suitable for X-ray diffraction (XRD) with dimensions >0.1 mm. Challenge: The carboxylic acid moiety leads to strong dimerization, often resulting in microcrystalline powders rather than single blocks.

Validated Workflow (Vapor Diffusion)

Do not rely on simple evaporation, which yields poor quality crystals for this class. Use the Sitting Drop Vapor Diffusion method.

Step 1: Solvent Screening (Solubility Test)

  • Primary Solvent (Good Solubility): Methanol (MeOH) or Tetrahydrofuran (THF).

  • Anti-Solvent (Poor Solubility): Hexane or Diethyl Ether.

  • Validation: Dissolve 5 mg of compound in 100 µL MeOH. Add water dropwise. If turbidity appears immediately, the system is viable.

Step 2: Setup

  • Reservoir: Fill the outer well with 500 µL of 1:1 MeOH:Hexane .

  • Drop: Mix 2 µL of saturated compound solution (in pure MeOH) with 1 µL of the reservoir solution on the sitting drop bridge.

  • Seal: Use high-vacuum grease and a glass coverslip. Store at 4°C (low temperature reduces kinetic energy, promoting order).

Step 3: Assessment (24-72 Hours)

  • Clear Drop: Undersaturated. Allow vapor exchange to continue.

  • Precipitate: Supersaturation too fast. Repeat with 1:2 MeOH:Hexane in the reservoir.

  • Crystals: Harvest under polarized light.

Diagram: Crystallization & Characterization Logic

G cluster_analysis Structural Analysis Parameters Start Crude 2-Br-Oxazole Derivative Solubility Solubility Screen (MeOH/THF) Start->Solubility Method Vapor Diffusion (Sitting Drop) Solubility->Method Saturation Check Microscopy Check (Polarized Light) Method->Check 48 hrs Check->Method No Crystals (Adjust pH) Diffraction X-Ray Diffraction (Mo/Cu Source) Check->Diffraction Single Crystal >0.1mm Refinement Structure Refinement (SHELXL) Diffraction->Refinement HBond H-Bond Dimer (COOH...COOH) Refinement->HBond XBond Halogen Bond (C-Br...O=C) Refinement->XBond PiStack Pi-Stacking (Ring Centroids)

Caption: Workflow for isolating and characterizing the 2-Bromo-5-methyloxazole scaffold, highlighting the feedback loop for crystallization optimization.

Data Interpretation: What to Expect

When analyzing the solved structure (CIF), specific geometric parameters confirm the integrity of the 2-Bromo-5-methyloxazole-4-carboxylic acid derivative.

A. The Carboxylic Acid Homosynthon ( )

Expect the molecules to form centrosymmetric dimers.

  • Metric: O-H···O distance should be 2.60 – 2.70 Å .

  • Significance: This dimer is the primary "supramolecular synthon." If this distance is >2.8 Å, suspect a salt form or water insertion.

B. The Halogen Bond (C-Br···Y)

Look for short contacts involving the Bromine atom.[1]

  • Metric: The distance

    
     should be less than the sum of Van der Waals radii (approx 3.37 Å ).
    
  • Angle: The

    
     angle should be near 170° . This linearity confirms a 
    
    
    
    -hole interaction, which is critical for validating the scaffold's utility in designing potent inhibitors.
C. Twist Angle
  • Metric: Torsion angle between the carboxylate plane and the oxazole ring.

  • Expectation: Due to the steric bulk of the 5-methyl group, the carboxylic acid may twist slightly out of plane (10–30°) compared to the unsubstituted parent. This pre-organized "twist" can be energetically favorable for binding in certain enzyme pockets.

References

  • Halogen Bonding in Drug Discovery

    • Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry.

  • Oxazole Synthesis & Properties

    • Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles." The Journal of Organic Chemistry.

  • Crystallographic Standards

    • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B.

  • Specific Scaffold Data (Analogous)

    • PubChem Compound Summary for 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid (Isostere).

Sources

Safety Operating Guide

Navigating the Safe Handling of 2-Bromo-5-methyloxazole-4-carboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use by Laboratory Professionals

As the landscape of pharmaceutical research and drug development evolves, so does the complexity of the chemical entities we handle. 2-Bromo-5-methyloxazole-4-carboxylic acid, a key building block in modern synthetic chemistry, requires a nuanced and thorough understanding of its safe handling, storage, and disposal. This guide, developed by our senior application scientists, moves beyond mere compliance to instill a culture of safety and precision in your laboratory. Here, we dissect the "why" behind each procedural step, empowering your team with the knowledge to not only follow protocols but to internalize a safety-first mindset.

Understanding the Hazard Profile

2-Bromo-5-methyloxazole-4-carboxylic acid (CAS No. 1511684-79-9) is a solid organic compound that presents a specific set of hazards that must be respected to ensure personnel safety.[1][2] Its primary risks, as outlined by the Globally Harmonized System (GHS), are categorized as follows:

  • Acute Toxicity (Oral): Harmful if swallowed (H302).

  • Skin Irritation: Causes skin irritation (H315).

  • Eye Irritation: Causes serious eye irritation (H319).

  • Respiratory Irritation: May cause respiratory irritation (H335).

The presence of a carboxylic acid moiety suggests corrosive potential, while the brominated heterocyclic ring system necessitates caution due to the general reactivity and potential toxicity of such structures.[1][3] The compound is designated with the GHS07 pictogram, indicating that it is a significant irritant and has acute toxicity.

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety begins with the correct selection and use of PPE. The following table outlines the minimum required PPE for handling 2-Bromo-5-methyloxazole-4-carboxylic acid, with the rationale rooted in its specific hazard profile.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles with side-shields or a full-face shield.Essential. Protects against airborne dust particles and accidental splashes, directly addressing the "serious eye irritation" (H319) hazard.[4][5]
Hand Protection Nitrile or other chemically resistant gloves.Mandatory. Prevents direct skin contact, mitigating the "causes skin irritation" (H315) hazard.[4][5] Ensure gloves are of an appropriate thickness and are changed immediately if contaminated.
Body Protection A standard laboratory coat. For larger quantities, impervious clothing is recommended.Required. Protects skin and personal clothing from dust and spills.[4]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. For situations with high dust generation, a NIOSH-approved respirator is necessary.Situational. Addresses the "may cause respiratory irritation" (H335) hazard by minimizing inhalation of dust particles.[4][5]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is paramount. The following workflow is designed to minimize exposure and prevent accidental release.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_area Designate a specific handling area, preferably within a fume hood. gather_ppe Gather and inspect all necessary PPE. prep_area->gather_ppe gather_materials Assemble all required equipment and reagents. gather_ppe->gather_materials prep_spill_kit Ensure a spill kit is readily accessible. gather_materials->prep_spill_kit weigh Carefully weigh the solid compound, avoiding dust generation. prep_spill_kit->weigh Proceed to Handling transfer Transfer the compound to the reaction vessel. weigh->transfer dissolve Add solvent and dissolve the compound. transfer->dissolve decontaminate Decontaminate all equipment and work surfaces. dissolve->decontaminate Proceed to Cleanup dispose Dispose of waste in a designated, labeled container. decontaminate->dispose store Store the remaining compound in a cool, dark, and inert atmosphere. dispose->store

Caption: Workflow for Safe Handling of 2-Bromo-5-methyloxazole-4-carboxylic acid.

Emergency Procedures: Spill Management Plan

In the event of a spill, a rapid and informed response is critical to containing the hazard and ensuring the safety of all personnel.

Minor Spill (Small quantity, contained in a fume hood)
  • Alert colleagues in the immediate vicinity.

  • Wear appropriate PPE as detailed in Section 2.

  • Contain the spill using an inert absorbent material like vermiculite or sand.

  • Gently sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.

  • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

Major Spill (Large quantity, outside of a fume hood)
  • Evacuate the immediate area and alert all nearby personnel.

  • Contact your institution's Environmental Health and Safety (EHS) office immediately.

  • If safe to do so, close the doors to the affected area to contain vapors.

  • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

  • Provide EHS personnel with the Safety Data Sheet for 2-Bromo-5-methyloxazole-4-carboxylic acid upon their arrival.

Disposal Plan: Responsible Waste Management

Proper disposal of 2-Bromo-5-methyloxazole-4-carboxylic acid and any associated contaminated materials is a legal and ethical responsibility. As a brominated organic compound, it must be treated as hazardous waste.

  • Solid Waste: Collect the compound and any contaminated solids (e.g., paper towels, absorbent materials) in a clearly labeled, sealed container for halogenated organic waste.

  • Liquid Waste: Solutions containing this compound should be placed in a labeled container for halogenated organic liquid waste.

  • Neutralization: While carboxylic acids can be neutralized with a weak base, this should only be done as part of a formal waste treatment process and not as a means of routine disposal down the drain. The resulting neutralized solution will still contain the brominated organic component and must be disposed of as hazardous waste.

  • Consult your institution's EHS guidelines for specific instructions on hazardous waste pickup and disposal.

By integrating these detailed safety and handling protocols into your daily laboratory operations, you can confidently and responsibly advance your research while prioritizing the well-being of your team.

References

  • Georganics. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. [Link]

  • Georganics. SAFETY DATA SHEET - 2-BROMO-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID. [Link]

  • Ashland. SAFETY DATA SHEET. [Link]

Sources

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